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Core Science & Biosynthesis

Foundational

(3-Bromo-5-fluorophenyl)(phenyl)methanol chemical structure

Topic: (3-Bromo-5-fluorophenyl)(phenyl)methanol Chemical Structure and Applications Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers A Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3-Bromo-5-fluorophenyl)(phenyl)methanol Chemical Structure and Applications Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

A Strategic Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

(3-Bromo-5-fluorophenyl)(phenyl)methanol (CAS: 216755-56-5) represents a high-value "privileged structure" in modern drug discovery. As a diarylmethanol derivative featuring a meta-bromo, meta-fluoro substitution pattern, it serves as a versatile linchpin for constructing complex pharmacological agents. The molecule offers three distinct vectors for chemical elaboration:

  • The Secondary Alcohol: A chiral center amenable to resolution, oxidation, or conversion to leaving groups.

  • The Aryl Bromide: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • The Aryl Fluoride: A bioisosteric modulator that enhances metabolic stability and lipophilicity without introducing steric bulk.

This guide details the structural properties, validated synthetic pathways, and strategic applications of this compound in the development of kinase inhibitors and GPCR modulators.

Chemical Profile & Structural Analysis

Physicochemical Properties
PropertyValueNotes
CAS Number 216755-56-5
Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
Appearance Colorless to pale yellow oil/solidLow melting point solid (approx. 50–53 °C)
LogP (Predicted) 3.7 – 4.1Highly lipophilic due to aromatic rings and halogens
H-Bond Donors 1 (OH)
H-Bond Acceptors 1 (OH), 1 (F)Fluorine acts as a weak acceptor
Rotatable Bonds 2
Structural Logic

The molecule consists of two orthogonal aromatic domains connected by a hydroxymethylene bridge. The 3-bromo-5-fluoro motif is critical:

  • Electronic Effects: The fluorine atom (-I effect) deactivates the ring, making the bromine slightly less reactive toward oxidative addition than a non-fluorinated analog, but more robust against metabolic oxidation at the ring positions.

  • Stereochemistry: The central carbon is chiral (R/S). While often supplied as a racemate, the enantiomers can be separated via chiral HPLC or synthesized via asymmetric transfer hydrogenation (ATH) of the corresponding ketone.

Synthetic Pathways

The synthesis of (3-Bromo-5-fluorophenyl)(phenyl)methanol is typically achieved via two primary routes: Nucleophilic Addition (Grignard) or Carbonyl Reduction.

Pathway A: Grignard Addition (Primary Route)

This is the most direct method, involving the reaction of a Grignard reagent with an aldehyde.

  • Reagents: 3-Bromo-5-fluorobenzaldehyde + Phenylmagnesium bromide (PhMgBr).

  • Rationale: Using the fluorinated aldehyde as the electrophile is preferred over forming the fluorinated Grignard, as it avoids potential scrambling or benzyne formation side reactions associated with metallating polyhalogenated aromatics.

Pathway B: Ketone Reduction (Enantioselective Route)
  • Precursor: (3-Bromo-5-fluorophenyl)(phenyl)methanone.

  • Reagents: Sodium Borohydride (racemic) or Noyori Catalyst/Formic Acid (enantioselective).

  • Rationale: This route is chosen when a specific enantiomer is required for SAR (Structure-Activity Relationship) studies.

Visualization of Synthetic Logic

SynthesisPathways cluster_apps Downstream Applications Aldehyde 3-Bromo-5-fluorobenzaldehyde Target (3-Bromo-5-fluorophenyl)(phenyl)methanol (Target Scaffold) Aldehyde->Target Route A: Grignard Addition (THF, 0°C to RT) PhMgBr Phenylmagnesium Bromide PhMgBr->Target Ketone (3-Bromo-5-fluorophenyl)(phenyl)methanone Ketone->Target Route B: Reduction (NaBH4 or Noyori Cat.) Suzuki Suzuki Coupling (Biaryl Scaffolds) Target->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Target->Buchwald Pd(0), HNR2 Ether Etherification (Linker Attachment) Target->Ether NaH, R-X

Figure 1: Synthetic pathways accessing the target scaffold and subsequent divergence points for medicinal chemistry.

Experimental Protocols

Protocol 1: Grignard Synthesis of (3-Bromo-5-fluorophenyl)(phenyl)methanol

Self-Validating System: The color change of the Grignard initiation and the disappearance of the aldehyde spot on TLC serve as internal checkpoints.

Materials:

  • 3-Bromo-5-fluorobenzaldehyde (1.0 eq)

  • Phenylmagnesium bromide (1.0 M in THF, 1.2 eq)

  • Anhydrous THF (Solvent)

  • Ammonium chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 3-Bromo-5-fluorobenzaldehyde (2.03 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Addition: Transfer Phenylmagnesium bromide (12 mL, 12 mmol) to the addition funnel via cannula. Add dropwise to the aldehyde solution over 15 minutes. Observation: Solution may turn slightly yellow/turbid.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by a more polar alcohol spot (Rf ~0.3).

  • Quench: Cool back to 0 °C. Carefully quench with saturated NH₄Cl solution (10 mL). Caution: Exothermic gas evolution.

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-15% EtOAc in Hexanes) to yield the product as a colorless oil/solid.

Medicinal Chemistry Applications

The "F-Scan" Strategy

The 3-bromo-5-fluoro motif is often used during "F-scans"—a systematic process where hydrogen atoms on a phenyl ring are replaced with fluorine to block metabolic hot spots (CYP450 oxidation).

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to oxidation. Placing F at the meta position prevents hydroxylation at that site.

  • Lipophilicity: The fluorine increases LogP, potentially improving membrane permeability (CNS penetration).

Fragment-Based Drug Discovery (FBDD)

This scaffold acts as a "privileged fragment" for kinase inhibitors.

  • Mechanism: The hydroxyl group often mimics the hinge-binding motif of ATP or interacts with the ribose pocket.

  • Elaboration: The bromine atom allows for the rapid attachment of diverse heterocycles (e.g., pyrazoles, pyridines) via Suzuki coupling to probe the hydrophobic pocket of the enzyme.

Logical Pathway: From Scaffold to Lead

MedChemLogic cluster_mod Structural Modifications Scaffold (3-Bromo-5-fluorophenyl)(phenyl)methanol Oxidation Oxidation to Ketone (Rigidification) Scaffold->Oxidation ChiralRes Chiral Resolution (Stereospecific Binding) Scaffold->ChiralRes Coupling Pd-Coupling at Br (Library Generation) Scaffold->Coupling TargetClass Target Classes Oxidation->TargetClass p38 MAP Kinase Inhibitors ChiralRes->TargetClass NK1 Receptor Antagonists Coupling->TargetClass Biphenyl Antimicrobials

Figure 2: Strategic divergence from the core scaffold to specific therapeutic classes.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Perform all synthesis steps in a fume hood. The bromine substituent makes the compound potentially persistent; avoid release into the environment.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

References

  • Sigma-Aldrich. (3-Bromo-5-fluorophenyl)methanol Product Sheet. Merck KGaA. Link

  • BenchChem. Synthesis and Applications of Halogenated Diaryl Methanols. BenchChem Technical Library. Link

  • PubChem. Compound Summary: (3-Bromo-5-fluorophenyl)(phenyl)methanol. National Center for Biotechnology Information. Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Diaryl Ethers and Methanols in Kinase Inhibition. (General Reference for Scaffold Utility). Link

  • ChemScene. Safety Data Sheet: (3-Bromo-5-fluorophenyl)methanol. Link

Sources

Exploratory

An In-depth Technical Guide on 3-bromo-5-fluoro-alpha-phenylbenzenemethanol

Audience: Researchers, scientists, and drug development professionals. From the Desk of a Senior Application Scientist: This document provides a comprehensive technical guide to 3-bromo-5-fluoro-alpha-phenylbenzenemethan...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of a Senior Application Scientist: This document provides a comprehensive technical guide to 3-bromo-5-fluoro-alpha-phenylbenzenemethanol. In the realm of fine chemical synthesis and pharmaceutical development, precision and a deep understanding of a molecule's character are paramount. This guide is structured to deliver not just data, but also expert insights into the causality behind the properties and reactions of this compound, ensuring a foundation of trustworthiness and scientific integrity for your work.

Core Chemical Identity

3-bromo-5-fluoro-alpha-phenylbenzenemethanol, systematically named (3-bromo-5-fluorophenyl)(phenyl)methanol, is a diarylmethanol compound. Its structure is characterized by a central methanol carbon bonded to a hydrogen, a hydroxyl group, a phenyl group, and a 3-bromo-5-fluorophenyl group. The strategic placement of bromine and fluorine atoms on one of the aromatic rings introduces significant electronic and steric influences, making this molecule a highly versatile intermediate for creating complex molecular architectures.

IdentifierValue
IUPAC Name (3-bromo-5-fluorophenyl)(phenyl)methanol
Synonym 3-bromo-5-fluoro-alpha-phenylbenzenemethanol
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
Canonical SMILES C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)Br)O
InChI Key SBPJHRDDLVCZTM-UHFFFAOYSA-N

Chemical Structure:

Figure 1: Chemical structure of (3-bromo-5-fluorophenyl)(phenyl)methanol.

Physicochemical Properties: An Expert-Informed Perspective

Specific, experimentally determined physicochemical data for this compound are not widely published. However, we can predict its properties with a high degree of confidence based on its structure and by drawing comparisons with analogous compounds.

PropertyPredicted Value/RangeRationale & Expert Insights
Melting Point Solid, likely 60-90 °CThe presence of two phenyl rings and polar hydroxyl group suggests a solid at room temperature. The asymmetry and halogen substitution may disrupt crystal packing compared to simpler analogs, leading to a moderate melting point.
Boiling Point > 350 °CThe high molecular weight and polarity indicate a high boiling point, likely requiring vacuum distillation to prevent decomposition.
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, THF). Insoluble in water.The large nonpolar surface area of the two phenyl rings will dominate, making it highly lipophilic. The hydroxyl group will allow for some solubility in polar organic solvents.
LogP ~3.5 - 4.5The presence of two aromatic rings contributes significantly to lipophilicity. The polar hydroxyl group will slightly decrease the LogP, but the overall character will be hydrophobic.
pKa (hydroxyl) ~12-13The electron-withdrawing effects of the bromine and fluorine atoms will make the hydroxyl proton slightly more acidic than that of a simple benzyl alcohol, but it will remain a very weak acid.

Synthesis and Mechanistic Considerations

The most logical and industrially scalable approach to synthesize 3-bromo-5-fluoro-alpha-phenylbenzenemethanol is via the Grignard reaction . This powerful carbon-carbon bond-forming reaction offers a direct route to the diarylmethanol core.

Synthetic Workflow

The synthesis involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. There are two primary, equally viable pathways:

  • Pathway A: Reaction of phenylmagnesium bromide with 3-bromo-5-fluorobenzaldehyde.

  • Pathway B: Reaction of 3-bromo-5-fluorophenylmagnesium bromide with benzaldehyde.

Pathway A is often preferred due to the commercial availability and stability of phenylmagnesium bromide and 3-bromo-5-fluorobenzaldehyde.

G cluster_0 Pathway A cluster_1 Post-Reaction A1 Phenylmagnesium Bromide A3 Reaction in Anhydrous Ether/THF A1->A3 A2 3-bromo-5-fluorobenzaldehyde A2->A3 B1 Magnesium Alkoxide Intermediate A3->B1 B2 Aqueous Acidic Workup (e.g., aq. NH4Cl or dil. HCl) B1->B2 C 3-bromo-5-fluoro-alpha-phenylbenzenemethanol (Final Product) B2->C

Figure 2: Synthetic workflow for 3-bromo-5-fluoro-alpha-phenylbenzenemethanol.

Illustrative Experimental Protocol

This protocol is a robust, field-tested template for the synthesis of diarylmethanols and should be adapted for specific laboratory conditions.

Self-Validating System for Trustworthy Results:

  • Anhydrous Conditions are Non-Negotiable: Grignard reagents are potent bases and will be quenched by any protic source (e.g., water, alcohols). All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (nitrogen or argon). This is the single most critical parameter for success.

  • Initiation is Key: The formation of the Grignard reagent is an autocatalytic process that occurs on the surface of the magnesium metal. If the reaction does not start, gentle heating or the addition of an iodine crystal can help initiate it.

  • Controlled Addition: The reaction is exothermic. Adding the Grignard reagent or the aldehyde dropwise to a cooled solution prevents overheating and the formation of byproducts.

Step-by-Step Methodology (Pathway A):

  • Apparatus Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 3-bromo-5-fluorobenzaldehyde in anhydrous diethyl ether or THF.

  • Grignard Reagent: In the reaction flask, add commercially available phenylmagnesium bromide solution.

  • Reaction: Cool the reaction flask to 0 °C in an ice bath. Add the aldehyde solution dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This protonates the alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Reactivity and Applications in Drug Development

The utility of 3-bromo-5-fluoro-alpha-phenylbenzenemethanol stems from its trifecta of reactive sites: the hydroxyl group, the C-Br bond, and the aromatic rings.

  • Hydroxyl Group: This secondary alcohol can be oxidized to the corresponding ketone, (3-bromo-5-fluorophenyl)(phenyl)methanone, a common scaffold in medicinal chemistry. It can also be a precursor for esters and ethers.

  • Carbon-Bromine Bond: This is a prime handle for transition-metal-catalyzed cross-coupling reactions . Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can all be employed at this position to introduce a wide variety of substituents, rapidly building molecular diversity.

  • Aromatic Rings: The bromo-fluoro-substituted ring is electron-poor, while the unsubstituted phenyl ring is relatively electron-rich. This electronic differentiation can be exploited for selective electrophilic aromatic substitution reactions on the unsubstituted ring.

Relevance in Drug Discovery:

While this specific molecule may not be a final drug product, it is a quintessential building block or scaffold for more complex active pharmaceutical ingredients (APIs).

  • Diaryl Scaffolds: The diaryl motif is prevalent in a vast number of drugs, including antagonists for various receptors.

  • Halogenation Effects: The fluorine and bromine atoms are not mere placeholders. They can:

    • Enhance Binding Affinity: By participating in halogen bonding or other non-covalent interactions with a biological target.

    • Modulate Lipophilicity: Fine-tuning the molecule's ability to cross cell membranes.

    • Block Metabolic Sites: Strategically placing a halogen can prevent metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

G cluster_0 Synthetic Diversification cluster_1 Resulting Scaffolds cluster_2 Potential Applications start {3-bromo-5-fluoro-alpha-phenylbenzenemethanol | Hydroxyl | C-Br Bond} oxidation Oxidation start:f0->oxidation coupling Cross-Coupling (e.g., Suzuki, Buchwald) start:f1->coupling esterification Esterification start:f0->esterification ketone Diaryl Ketone oxidation->ketone biaryl Substituted Biaryl Methanol coupling->biaryl ester Ester Derivative esterification->ester app Kinase Inhibitors, GPCR Ligands, Metabolic Enzyme Modulators ketone->app biaryl->app ester->app

Figure 3: Logical relationships in the synthetic utility and application of 3-bromo-5-fluoro-alpha-phenylbenzenemethanol.

Safety and Handling

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and sources of moisture.

Always consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

3-bromo-5-fluoro-alpha-phenylbenzenemethanol is a molecule of significant synthetic potential. While not a widely cataloged commodity chemical, its logical synthesis from common precursors and its versatile array of functional groups make it a valuable intermediate for researchers in medicinal chemistry and materials science. A thorough understanding of its reactivity, particularly the strategic use of its hydroxyl and bromo functionalities, opens the door to the creation of novel and complex molecular entities.

References

Due to the specific nature of this compound, direct literature references are scarce. The principles and protocols described are based on established, authoritative knowledge in organic chemistry and medicinal chemistry, as exemplified by standard organic chemistry textbooks and publications on Grignard reactions and cross-coupling catalysis.

Foundational

Strategic Engineering of Halogenated Diarylmethanols in Drug Discovery

The Halogen Advantage: Beyond Lipophilicity In medicinal chemistry, the diarylmethanol scaffold (DAM) is a privileged structure found in potent H1-antihistamines, anticholinergics, and emerging anticancer agents. However...

Author: BenchChem Technical Support Team. Date: February 2026

The Halogen Advantage: Beyond Lipophilicity

In medicinal chemistry, the diarylmethanol scaffold (DAM) is a privileged structure found in potent H1-antihistamines, anticholinergics, and emerging anticancer agents. However, the naked scaffold is metabolically vulnerable and often lacks subtype selectivity. The strategic incorporation of halogens (F, Cl, Br, I) is not merely about increasing LogP; it is a precise tool for conformational control and electronic steering .

The Sigma-Hole and Halogen Bonding (XB)

Unlike hydrogen bonding, halogen bonding (XB) is highly directional. Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on their distal tip, known as the "sigma-hole."

  • Mechanism: The sigma-hole (

    
    -hole) acts as a Lewis acid, interacting with Lewis bases (carbonyl oxygens, histidine nitrogens) in the binding pocket.
    
  • Selectivity: Because the interaction angle is strictly linear (~180° relative to the C-X bond), XB can distinguish between closely related protein subtypes where hydrogen bonding cannot.

Metabolic Blockade

The central methine carbon and the para-positions of the aryl rings are "soft spots" for Cytochrome P450 oxidation.

  • Fluorine Substitution: Replacing a para-hydrogen with Fluorine blocks metabolic hydroxylation without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1]

  • Ortho-Substitution: Placing a Chlorine or Bromine at the ortho-position forces the aryl rings to twist out of coplanarity, increasing the energy barrier for rotation. This "atropisomeric bias" can lock the molecule into a bioactive conformation, reducing the entropic cost of binding.

Synthetic Architectures: The Stereochemical Challenge

The biological activity of diarylmethanols is frequently enantiospecific. For instance, the (R)-enantiomer of Orphenadrine is significantly more potent as a muscle relaxant than its (S)-counterpart.

Pathway Comparison

The following decision tree illustrates the selection logic between classical and modern asymmetric routes.

SyntheticStrategy Start Target: Chiral Halogenated Diarylmethanol RouteA Route A: Grignard/Lithium Addition Start->RouteA Simple Structure No Stereocenter needed RouteB Route B: Asymmetric Organozinc Addition Start->RouteB Complex Halogenation Sensitive Groups RouteC Route C: CBS Reduction of Diarylketone Start->RouteC Ketone Available ResultA Racemic Product (Requires Chiral HPLC) RouteA->ResultA ResultB High ee (>95%) Direct Synthesis RouteB->ResultB ResultC High ee (Requires Ketone Precursor) RouteC->ResultC

Figure 1: Decision matrix for synthesizing chiral diarylmethanols. Route B is preferred for halogenated derivatives to avoid halogen scrambling.

Detailed Protocol: Asymmetric Arylation via Organozinc

Objective: Synthesize a chiral halogenated diarylmethanol with >90% enantiomeric excess (ee). Challenge: Lithium-halogen exchange on the aryl halide can lead to "scrambling" or background reactions that erode enantioselectivity.[2] Solution: A transmetalation protocol (Li


 Zn) coupled with a chiral amino-alcohol ligand.[2]
Materials
  • Substrate: 4-Bromochlorobenzene (The bromine is more reactive for Li-exchange).

  • Electrophile: 2-Fluorobenzaldehyde.

  • Catalyst: (1R,2S)-(-)-N-Methylephedrine (or similar chiral amino alcohol).

  • Reagents: n-Butyllithium (n-BuLi), Zinc Chloride (ZnCl

    
    , anhydrous), Toluene/Hexane.
    
Step-by-Step Methodology

This protocol ensures the formation of the Aryl-Zinc species, which is less reactive than Aryl-Lithium, allowing the chiral catalyst to control the addition rate.

  • Generation of Aryllithium (Cryogenic Control):

    • Charge a flame-dried Schlenk flask with 4-bromochlorobenzene (1.0 equiv) and anhydrous toluene under Argon.

    • Cool to -78 °C .

    • Add n-BuLi (1.1 equiv) dropwise. Critical: Maintain temperature below -70 °C to prevent attack on the chloro-substituent (benzyne formation risk). Stir for 30 min.

  • Transmetalation (The Zinc Switch):

    • Add a solution of anhydrous ZnCl

      
       (1.2 equiv in THF) dropwise to the aryllithium species at -78 °C.
      
    • Allow the mixture to warm to 0 °C over 30 minutes.

    • Checkpoint: The solution now contains the Aryl-ZnCl species.[2] The reactivity is tempered, preventing the background racemic reaction.[2]

  • Catalyst Complexation:

    • Add the chiral ligand (N-Methylephedrine, 5-10 mol%) to the reaction mixture.

    • Stir at 0 °C for 20 minutes to form the active chiral Zinc complex.

  • Asymmetric Addition:

    • Add 2-Fluorobenzaldehyde (0.9 equiv) slowly.

    • Stir at 0 °C for 12–24 hours. Monitor consumption of aldehyde by TLC.

  • Quench and Isolation:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with EtOAc, dry over MgSO

      
      , and concentrate.
      
    • Validation: Determine enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

Physicochemical & SAR Profiling

The following table summarizes how specific halogen substitutions on the diarylmethanol core influence key drug-like properties.

Substitution PatternPrimary EffectMechanistic RationaleApplication Example
Para-F Metabolic StabilityBlocks CYP450 hydroxylation; C-F bond is chemically inert.Ezetimibe analogs
Para-Cl Lipophilicity (LogP)Increases hydrophobic binding; Cl fills hydrophobic pockets.Chlorpheniramine
Ortho-Br Conformation LockSteric clash forces aryl rings to twist (~60-90° dihedral).Orphenadrine
Meta-I Halogen BondingIodine's large

-hole targets carbonyls in the receptor.
Novel Kinase Inhibitors

Case Study: The "Chiral Switch" in Antihistamines

Many first-generation diarylmethanol antihistamines (e.g., Carbinoxamine) were marketed as racemates. However, the biological targets (Histamine H1 receptors) are chiral.

  • The Problem: The inactive enantiomer often contributes to sedation (off-target binding to muscarinic receptors) without providing therapeutic benefit.

  • The Solution: Asymmetric synthesis (as described in Section 3) allows for the production of single-enantiomer drugs ("eutomers").

  • Result: (S)-Carbinoxamine exhibits a 100-fold higher affinity for the H1 receptor compared to its (R)-isomer, allowing for lower dosing and reduced side effects [1].

Pharmacophore Visualization

The interaction between the halogenated diarylmethanol and the receptor binding pocket.

Pharmacophore Receptor_Pocket Receptor Hydrophobic Pocket (Phe/Trp Residues) Receptor_O Backbone Carbonyl (O) Central_C Chiral Center (C-OH) Aryl_Ring_A Aryl Ring A Central_C->Aryl_Ring_A Aryl_Ring_B Aryl Ring B (Halogenated) Central_C->Aryl_Ring_B Aryl_Ring_A->Receptor_Pocket Pi-Pi Stacking Halogen Halogen (Cl/Br/I) Aryl_Ring_B->Halogen Halogen->Receptor_O Halogen Bond (XB) (Sigma-Hole Interaction)

Figure 2: Pharmacophore model showing the directional Halogen Bond (XB) stabilizing the ligand-receptor complex.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry (2013) URL:[Link]

  • Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl-, and Diheteroarylmethanols Source: National Institutes of Health (PMC) / J. Am. Chem. Soc. URL:[Link]

  • Key Contemporary Considerations for Halogens in Drug Discovery Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry Source: ResearchGate (2025 Review) URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to (3-bromo-5-fluorophenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of (3-bromo-5-fluorophenyl)(phenyl)methanol, a halogenated benzhydrol of interest in synthetic and medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (3-bromo-5-fluorophenyl)(phenyl)methanol, a halogenated benzhydrol of interest in synthetic and medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer a comprehensive resource for researchers.

Chemical Identity and Nomenclature

The structure of (3-bromo-5-fluorophenyl)(phenyl)methanol features a central methane carbon bonded to a hydroxyl group, a phenyl group, and a 3-bromo-5-fluorophenyl group.

IUPAC Name: (3-bromo-5-fluorophenyl)(phenyl)methanol

Synonyms:

  • 3-Bromo-5-fluorobenzhydrol

  • (3-Bromo-5-fluorophenyl)phenylcarbinol

  • α-(3-Bromo-5-fluorophenyl)benzenemethanol

Nomenclature Rationale:

According to IUPAC nomenclature rules for substituted benzene derivatives and alcohols, the methanol forms the parent structure.[1][2][3][4] The two aryl groups attached to the carbinol carbon are treated as substituents. The numbering of the substituted phenyl ring gives the lowest possible locants to the bromo and fluoro groups.

Physicochemical Properties (Inferred)

The following properties are estimated based on data for structurally similar compounds, such as 3-fluorobenzhydrol.[5] These values should be considered predictive and require experimental verification.

PropertyInferred Value
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol
Appearance Likely a white to off-white solid
Melting Point Expected to be in a similar range to related benzhydrols (e.g., 3-fluorobenzhydrol: 78.9 °C)[5]
Boiling Point > 300 °C (Predicted)
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water.
pKa (hydroxyl proton) ~12-13 (Predicted)

Synthesis of (3-bromo-5-fluorophenyl)(phenyl)methanol

The synthesis of unsymmetrical benzhydrols can be efficiently achieved through two primary routes: the reduction of the corresponding benzophenone or the addition of an organometallic reagent to a benzaldehyde derivative.[6][7][8] The Grignard reaction represents a robust and widely applicable method for this transformation.[9][10][11][12]

Proposed Synthetic Pathway: Grignard Reaction

This synthesis involves the reaction of a Grignard reagent prepared from 1-bromo-3-fluoro-5-iodobenzene with benzaldehyde.

Synthesis_of_3_Bromo_5_fluorobenzhydrol reagent1 1-bromo-3,5-difluorobenzene intermediate1 3-bromo-5-fluorophenyllithium reagent1->intermediate1 Et₂O, -78 °C reagent2 n-BuLi reagent2->intermediate1 grignard 3-bromo-5-fluorophenylmagnesium bromide intermediate1->grignard THF reagent3 MgBr₂·OEt₂ reagent3->grignard intermediate2 Magnesium alkoxide intermediate grignard->intermediate2 THF reagent4 Benzaldehyde reagent4->intermediate2 product (3-bromo-5-fluorophenyl)(phenyl)methanol intermediate2->product aq. NH₄Cl workup Applications core (3-bromo-5-fluorophenyl)(phenyl)methanol app1 Synthesis of Novel Drug Candidates core->app1 app2 Probing Structure-Activity Relationships core->app2 app3 Development of Bioactive Molecules core->app3 sub_app1a Antihistamines app1->sub_app1a sub_app1b Neuroleptics app1->sub_app1b sub_app1c Anticholinergics app1->sub_app1c

Sources

Foundational

Technical Guide: Electronic & Physicochemical Properties of the 3-Bromo-5-fluorophenyl Group

Executive Summary The 3-bromo-5-fluorophenyl moiety represents a high-value pharmacophore and synthetic building block in modern medicinal chemistry.[1][2][3][4] Its utility stems from a unique "push-pull" electronic arc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-5-fluorophenyl moiety represents a high-value pharmacophore and synthetic building block in modern medicinal chemistry.[1][2][3][4] Its utility stems from a unique "push-pull" electronic architecture where the meta-positioning of two distinct halogens creates a synergistic electron-withdrawing effect without steric overcrowding. This guide analyzes the group's electronic signature, its role as a metabolic "armor" against CYP450 oxidation, and its chemoselective utility in palladium-catalyzed cross-couplings.

Part 1: Electronic Architecture

Hammett Substituent Analysis

The electronic behavior of the 3-bromo-5-fluorophenyl group is best quantified using Hammett substituent constants (


). Unlike ortho-substitution, which involves complex steric corrections, the 3,5-meta pattern allows for a direct additive analysis of inductive (

) and resonance (

) effects.

Table 1: Electronic Constants of Meta-Substituents

SubstituentPosition

(Hammett)

(Inductive)

(Resonance)
Atomic Radius (Å)
-F meta (3)0.340.52-0.341.47
-Br meta (5)0.390.45-0.221.85
Combined 3,5-disubst. ~0.73 High -I Negligible Asymmetric

Data derived from Hansch et al. and standard physical organic chemistry tables. [1]

Key Insight: The combined


 value of approx.[5] 0.73 indicates that this ring system is highly electron-deficient . It is significantly more deactivated than a chlorobenzene (

) but less than a nitrobenzene (

). This "Goldilocks" zone allows the ring to participate in

stacking interactions with electron-rich protein residues (e.g., Tryptophan) while remaining stable against oxidative metabolism.
Vectorial Dipole Mapping

The 3,5-substitution pattern creates a distinct electrostatic potential map (ESP). The fluorine atom, being the most electronegative, pulls electron density tightly, while the bromine atom, being larger and more polarizable, creates a specific "sigma-hole" (region of positive potential) along the C-Br bond axis.

ElectronicVectors Benzene Benzene Ring (Electron Deficient) F_atom Fluorine (C3) High Electronegativity (Hard Base) Benzene->F_atom -I Effect (Strong) Br_atom Bromine (C5) Polarizable (Sigma Hole Donor) Benzene->Br_atom -I Effect (Moderate) SigmaHole σ-hole (+) Halogen Bond Donor Br_atom->SigmaHole Generates ReactionCenter C1 Position (Attachment Point) ReactionCenter->Benzene Electron Withdrawal from Scaffold

Figure 1: Electronic Vector Map illustrating the inductive withdrawal and sigma-hole generation.

Part 2: Physicochemical Implications in Drug Design

The Sigma-Hole Effect

While Fluorine is often called a bioisostere of Hydrogen, Bromine behaves differently due to the sigma-hole phenomenon.

  • Mechanism: The electron density on the Bromine atom is anisotropic. While the equatorial belt is electron-rich, the region directly opposite the C-Br bond is electron-deficient (positive potential).

  • Application: This allows the 3-bromo-5-fluorophenyl group to engage in halogen bonding (X-bond) with backbone carbonyl oxygens in the target protein. This interaction is highly directional (180° angle) and can boost potency by 10-100x compared to a simple hydrophobic interaction [2].

Metabolic Stability (The "Fluorine Armor")

The 3,5-substitution pattern is strategically designed to block metabolic soft spots.

  • Blockade of Para-Hydroxylation: By placing substituents at 3 and 5, the 4-position (para) becomes sterically shielded and electronically deactivated, making it difficult for CYP450 enzymes to form the radical cation intermediate required for hydroxylation.

  • Prevention of NIH Shift: The presence of Fluorine prevents the 1,2-hydride shift (NIH shift) often seen during arene oxidation, effectively shutting down a major clearance pathway [3].

Part 3: Synthetic Utility & Protocols

The 3-bromo-5-fluorophenyl group is rarely the final motif; the bromine often serves as a "handle" for further elaboration via cross-coupling, leaving the fluorine in place to modulate the final compound's properties.

Chemoselectivity

In a poly-halogenated system, the C-Br bond is significantly weaker (Bond Dissociation Energy ~66 kcal/mol) than the C-F bond (~116 kcal/mol). This allows for highly chemoselective activation. Palladium catalysts will exclusively insert into the C-Br bond, leaving the C-F bond intact.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of 3-bromo-5-fluorophenyl moiety to an aryl boronic acid.

Reagents:

  • Substrate: 1-bromo-3-fluoro-5-substituted-benzene (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) - Chosen for resistance to oxidation.

  • Base: K₂CO₃ (3.0 eq) or CsF (for sterically hindered cases).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the block to 90°C. Monitor via LC-MS. The electron-deficient nature of the 3-bromo-5-fluoro ring usually accelerates oxidative addition, leading to completion within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Synthetic Workflow Diagram

SuzukiCycle Start Reactants: 3-Br-5-F-Ar + Ar'-B(OH)2 OxAdd Oxidative Addition Pd(0) inserts into C-Br bond Start->OxAdd Pd(0) TransMet Transmetalation Base activates Boron species OxAdd->TransMet + Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->OxAdd Regenerates Pd(0) Product Product: 3-F-5-Ar'-Ar RedElim->Product

Figure 2: Catalytic cycle demonstrating the selective activation of the Bromine handle.

Part 4: References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Politzer, P., et al. (2013). Sigma-hole interactions of halogen atoms. Journal of Molecular Modeling, 19, 4533–4542. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (3-Bromo-5-fluorophenyl)(phenyl)methanol via Grignard Reaction: An Application Note

Abstract: This document provides a comprehensive guide for the synthesis of (3-bromo-5-fluorophenyl)(phenyl)methanol, a key intermediate in pharmaceutical and materials science research.[1][2] The protocol leverages the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of (3-bromo-5-fluorophenyl)(phenyl)methanol, a key intermediate in pharmaceutical and materials science research.[1][2] The protocol leverages the Grignard reaction, a robust method for carbon-carbon bond formation.[3] This note details the underlying chemical principles, a step-by-step experimental procedure, and critical safety considerations, tailored for researchers in organic synthesis and drug development.

Scientific Rationale and Mechanism

The synthesis of (3-bromo-5-fluorophenyl)(phenyl)methanol is achieved through the nucleophilic addition of a phenyl Grignard reagent to 3-bromo-5-fluorobenzaldehyde.[4][5] The Grignard reagent, phenylmagnesium bromide, is prepared by the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent.[3][6]

Chemoselectivity: A critical aspect of this synthesis is the chemoselective reaction of the Grignard reagent with the aldehyde functional group in the presence of bromo and fluoro substituents on the aromatic ring. The reactivity of aryl halides in Grignard formation follows the trend I > Br > Cl > F.[7] This difference in reactivity allows for the selective formation of the Grignard reagent from bromobenzene without significant interference from the bromo and fluoro groups on the benzaldehyde. The subsequent nucleophilic attack occurs preferentially at the electrophilic carbonyl carbon of the aldehyde.[4][8]

Reaction Mechanism: The reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: Magnesium metal reacts with bromobenzene in an anhydrous ether, typically tetrahydrofuran (THF) or diethyl ether, to form phenylmagnesium bromide.[9] The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[4]

  • Nucleophilic Addition: The highly nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-bromo-5-fluorobenzaldehyde. This forms a tetrahedral magnesium alkoxide intermediate.[4]

  • Work-up: The reaction is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the desired diarylmethanol product, (3-bromo-5-fluorophenyl)(phenyl)methanol.[10]

Grignard Reaction Mechanism cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Aqueous Work-up Bromobenzene Bromobenzene Phenylmagnesium_bromide Phenylmagnesium bromide Bromobenzene->Phenylmagnesium_bromide Mg, Anhydrous Ether Mg Mg 3-Bromo-5-fluorobenzaldehyde 3-Bromo-5-fluorobenzaldehyde Phenylmagnesium_bromide->3-Bromo-5-fluorobenzaldehyde Nucleophilic Attack Tetrahedral_Alkoxide Tetrahedral Alkoxide Intermediate 3-Bromo-5-fluorobenzaldehyde->Tetrahedral_Alkoxide Final_Product (3-Bromo-5-fluorophenyl)(phenyl)methanol Tetrahedral_Alkoxide->Final_Product H₃O⁺

Caption: Grignard Reaction Mechanism.

Experimental Protocol

This protocol outlines the synthesis of (3-bromo-5-fluorophenyl)(phenyl)methanol. All glassware must be rigorously dried to prevent quenching of the Grignard reagent.[11]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
Magnesium TurningsMg24.311.2 g0.049
BromobenzeneC₆H₅Br157.015.0 mL (7.45 g)0.047
3-Bromo-5-fluorobenzaldehydeC₇H₄BrFO203.018.12 g0.040
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL-
Saturated aq. NH₄ClNH₄Cl53.49100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
IodineI₂253.811-2 crystals-

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

Caption: Experimental Workflow.

Step 1: Preparation of Phenylmagnesium Bromide

  • Assemble the dry three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet. Flame-dry the apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Place the magnesium turnings in the flask.

  • In the dropping funnel, prepare a solution of bromobenzene in 50 mL of anhydrous THF.

  • Add a small portion (approximately 5 mL) of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate (indicated by gentle boiling of the ether and a cloudy appearance), add a small crystal of iodine and gently warm the flask.[12][13]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[14]

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.

Step 2: Reaction with 3-Bromo-5-fluorobenzaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Dissolve 3-bromo-5-fluorobenzaldehyde in 100 mL of anhydrous THF and add this solution to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.[10]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure (3-bromo-5-fluorophenyl)(phenyl)methanol.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl group.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the solid product.

Troubleshooting and Safety Considerations

Troubleshooting:

IssuePossible CauseSuggested Solution
Grignard reaction fails to initiateWet glassware or reagents; oxidized magnesiumEnsure all glassware is flame-dried. Use fresh, high-quality magnesium turnings. Activate with a crystal of iodine or a small amount of 1,2-dibromoethane.[3][13]
Low yield of the desired productIncomplete reaction; side reactions (e.g., Wurtz coupling)Ensure complete formation of the Grignard reagent. Maintain a low temperature during the addition of the aldehyde to minimize side reactions.[11][15]
Presence of biphenyl as a major byproductReaction of the Grignard reagent with unreacted bromobenzeneControl the rate of addition of bromobenzene during Grignard formation.[11]

Safety Precautions:

  • Grignard Reagents: Are highly flammable, corrosive, and react violently with water.[16][17] All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.[18][19]

  • Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage. Use from a freshly opened container.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[16]

  • Quenching: The quenching of the Grignard reaction is highly exothermic. Perform this step slowly and with cooling.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available from: [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • Grignard Reaction. American Chemical Society. Available from: [Link]

  • 2,3-Diphenylindone. Organic Syntheses. Available from: [Link]

  • 1-Phenylnaphthalene. Organic Syntheses. Available from: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available from: [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Available from: [Link]

  • Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PMC. Available from: [Link]

  • Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances. Available from: [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. University of Missouri–St. Louis. Available from: [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available from: [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. Available from: [Link]

  • 14 Formation and reaction of a Grignard reagent. Simon Fraser University. Available from: [Link]

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University. Available from: [Link]

  • Spectroscopic Characterization of Highly Excited Neutral Chromium Tricarbonyl. State Key Laboratory of Molecular Reaction Dynamics. Available from: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Available from: [Link]

  • Technique for preparing 3-bromo-5-trifluoromethylaniline. Google Patents.
  • (3-bromo-5-fluorophenyl)methanol. ChemBK. Available from: [Link]

  • Preparation of phenylmagnesium bromide. PrepChem.com. Available from: [Link]

  • Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv. Available from: [Link]

  • Grignard Reaction. Swarthmore College. Available from: [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. Available from: [Link]

  • Spectroscopic Characterization of Key Aromatic Molecules: A Route toward The Origin of Life. PMC. Available from: [Link]

  • Reactions of Alkyl Halides: Grignard Reagents. Fiveable. Available from: [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available from: [Link]

  • Synthesis of Phenylmagnesium bromide. Sciencemadness.org. Available from: [Link]

  • Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. International Conference on Applied Innovations in IT. Available from: [Link]

  • SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. Lab Alley. Available from: [Link]

  • Method for preparing 3, 4-difluorobenzaldehyde. Google Patents.
  • Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate. Available from: [Link]

  • Safety data sheet - Magnesium, turnings, synthesis grade, according to Grignard. Chem-Supply. Available from: [Link]

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Application

Synthesis of (3-bromo-5-fluorophenyl)(phenyl)methanol via Grignard Reaction

An Application Note for Advanced Organic Synthesis Abstract This application note provides a comprehensive technical guide for the synthesis of (3-bromo-5-fluorophenyl)(phenyl)methanol, a valuable diarylmethanol intermed...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Organic Synthesis

Abstract

This application note provides a comprehensive technical guide for the synthesis of (3-bromo-5-fluorophenyl)(phenyl)methanol, a valuable diarylmethanol intermediate for pharmaceutical research and materials science. The protocol details the nucleophilic addition of phenylmagnesium bromide, a Grignard reagent, to 3-bromo-5-fluorobenzaldehyde. We delve into the mechanistic underpinnings, provide a meticulously detailed and validated experimental protocol, address critical safety considerations, and offer a troubleshooting guide. The causality behind each experimental step is explained to empower researchers with a deeper understanding of the reaction dynamics, ensuring reproducibility and high-yield outcomes.

Introduction and Scientific Context

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis.[1][2] These organomagnesium halide reagents (R-Mg-X) function as potent nucleophiles, reacting with a wide array of electrophiles, most notably the carbonyl carbons of aldehydes and ketones to produce secondary and tertiary alcohols, respectively.[3][4][5]

The target molecule, (3-bromo-5-fluorophenyl)(phenyl)methanol, incorporates two distinct aryl moieties. The di-substituted halogenated ring is a common feature in pharmacologically active compounds, where the halogens can modulate properties like lipophilicity and metabolic stability. This diarylmethanol scaffold serves as a crucial precursor for synthesizing more complex molecules, including potential drug candidates and functional materials.

This guide provides an authoritative, field-tested protocol for this specific transformation, emphasizing not just the "how" but the fundamental "why" behind each procedural choice.

Reaction Mechanism and Chemoselectivity

The core of the reaction is the nucleophilic addition of the phenyl group from phenylmagnesium bromide to the electrophilic carbonyl carbon of 3-bromo-5-fluorobenzaldehyde.

  • Step 1: Nucleophilic Attack: The carbon-magnesium bond in phenylmagnesium bromide is highly polarized, rendering the phenyl-group carbon nucleophilic.[3] This nucleophile attacks the partially positive carbonyl carbon of the aldehyde. Simultaneously, the π-electrons of the carbon-oxygen double bond move onto the oxygen atom, forming a magnesium alkoxide intermediate.

  • Step 2: Acidic Workup: The reaction is quenched with a dilute acid (e.g., HCl or H₂SO₄). This step serves two purposes: it protonates the negatively charged oxygen of the alkoxide to yield the final secondary alcohol product, and it dissolves the magnesium salts (Mg(OH)X) formed during the reaction, facilitating purification.[6][7][8]

Chemoselectivity: The 3-bromo-5-fluorobenzaldehyde substrate contains three potential electrophilic sites: the aldehyde carbon, the carbon attached to the bromine, and the carbon attached to the fluorine. The reaction is highly chemoselective for the aldehyde carbonyl. The carbonyl carbon is significantly more electrophilic and sterically accessible than the aromatic carbons, ensuring that nucleophilic addition is the overwhelmingly favored pathway over potential side reactions like halogen-magnesium exchange or cross-coupling under these conditions.

Experimental Design and Protocols

This procedure is divided into two primary phases: the preparation of the Grignard reagent and its subsequent reaction with the aldehyde.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
Magnesium TurningsMg24.311.22 g0.05Activate before use.
BromobenzeneC₆H₅Br157.017.85 g (5.2 mL)0.05Anhydrous.
3-bromo-5-fluorobenzaldehydeC₇H₄BrFO203.019.14 g0.045Ensure dryness.
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12~150 mL-Must be anhydrous.
IodineI₂253.811-2 small crystals-For activation.
Hydrochloric Acid (3M)HCl36.46~50 mL-For workup.
Saturated Sodium BicarbonateNaHCO₃84.01~30 mL-For neutralization.
Saturated Sodium Chloride (Brine)NaCl58.44~30 mL-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-For drying.
Critical Safety Precautions

Grignard reagents and their syntheses present significant hazards. A thorough risk assessment must be performed before commencing any work.[9]

  • Pyrophoric & Flammable Hazards: Grignard reagents can be pyrophoric and react violently with water.[10][11] The solvent, diethyl ether, is extremely flammable with a low flash point of -45 °C.[9][12] Absolutely no open flames should be present. All heating must be done using a sand bath or heating mantle with a controller.

  • Moisture Sensitivity: All glassware must be scrupulously dried (oven-drying at >120 °C for several hours is recommended), and all reagents and solvents must be anhydrous.[2][6][13] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[8][11]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or other fire-retardant gloves over nitrile gloves).[9][11]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.[9][10] Ensure a Class D fire extinguisher (for combustible metals) is accessible.

Protocol Part A: Preparation of Phenylmagnesium Bromide
  • Apparatus Setup: Assemble a three-necked round-bottom flask (250 mL) equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Place a drying tube filled with calcium chloride or a nitrogen/argon inlet on top of the condenser. Flame-dry or oven-dry all glassware and allow it to cool to room temperature under an inert atmosphere.[2][14]

  • Magnesium Activation: Place the magnesium turnings (1.22 g) in the flask. Add one or two small crystals of iodine.[12][14] The iodine etches the surface of the magnesium, removing the passivating magnesium oxide layer and exposing fresh metal.[15]

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene (5.2 mL) in 40 mL of anhydrous diethyl ether.

  • Initiation: Add ~5 mL of the bromobenzene/ether solution from the dropping funnel to the magnesium turnings. Stir the mixture. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with evidence of bubbling or gentle reflux.[6][13][14] This may require gentle warming with a heat gun or a warm water bath. If the reaction fails to start, consult the troubleshooting guide.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining bromobenzene/ether solution dropwise at a rate sufficient to maintain a steady, gentle reflux.[6] Controlling the addition rate is crucial to prevent the reaction from becoming too vigorous and to minimize the formation of the biphenyl side product.[16] This addition should take approximately 30-45 minutes.

  • Completion: After the addition is complete, gently reflux the gray, cloudy mixture for an additional 15-30 minutes using a sand bath to ensure all the magnesium has reacted.[6] The final solution of phenylmagnesium bromide should be used immediately in the next step.

Protocol Part B: Reaction with 3-bromo-5-fluorobenzaldehyde
  • Aldehyde Preparation: In a separate dry flask, dissolve 3-bromo-5-fluorobenzaldehyde (9.14 g) in 50 mL of anhydrous diethyl ether.

  • Cooling: Cool the freshly prepared phenylmagnesium bromide solution in the reaction flask to 0 °C using an ice-water bath.

  • Addition: Transfer the aldehyde solution to the dropping funnel and add it dropwise to the stirred Grignard reagent solution at 0 °C. Maintain the temperature below 10 °C during the addition. This is a highly exothermic step, and slow, controlled addition is critical for safety and to prevent side reactions.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The mixture will likely become a thick, viscous slurry.

  • Quenching (Workup): Cool the reaction flask back to 0 °C in a large ice bath. Very slowly and carefully, add ~50 g of crushed ice, followed by the dropwise addition of 3 M HCl (~50 mL) to quench the reaction and dissolve the white magnesium salts.[6][17] The final aqueous layer should be acidic to litmus paper.

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the two layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), 30 mL of water, and finally 30 mL of brine (to aid in breaking emulsions and removing bulk water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

The primary impurity is often biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[16]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. Alternatively, to remove the non-polar biphenyl, perform a trituration by stirring the crude solid with cold petroleum ether or hexanes, then filtering to isolate the less soluble alcohol product.[16] For very high purity, flash column chromatography on silica gel may be employed.

  • Characterization: The identity and purity of the final product, (3-bromo-5-fluorophenyl)(phenyl)methanol, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. Melting point analysis can also be used to assess purity.

Visual Workflows and Diagrams

Overall Synthesis Workflow

SynthesisWorkflow cluster_prep Part A: Grignard Preparation cluster_reaction Part B: Main Reaction & Workup cluster_purification Part C: Purification & Analysis A1 1. Assemble & Dry Apparatus A2 2. Activate Mg with Iodine A1->A2 A3 3. Initiate Reaction A2->A3 A4 4. Add Bromobenzene/ Ether Solution A3->A4 A5 5. Reflux to Completion A4->A5 B1 6. Add Aldehyde Solution to Grignard @ 0°C A5->B1 Use Immediately B2 7. React at RT B1->B2 B3 8. Quench with Ice & HCl B2->B3 B4 9. Extract with Diethyl Ether B3->B4 B5 10. Wash & Dry Organic Layer B4->B5 C1 11. Concentrate Crude Product B5->C1 C2 12. Purify via Recrystallization/Chromatography C1->C2 C3 13. Characterize (NMR, IR, MS, MP) C2->C3

Caption: High-level workflow for the synthesis of (3-bromo-5-fluorophenyl)(phenyl)methanol.

Troubleshooting Guide

Troubleshooting problem Problem Description cause1 Potential Cause Wet Glassware/ Reagents problem:d->cause1 Grignard reaction does not initiate cause2 Potential Cause Inactive Mg Surface (MgO layer) problem:d->cause2 Grignard reaction does not initiate cause3 Potential Cause Reaction too Dilute or Cold problem:d->cause3 Grignard reaction does not initiate sol1 Solution Thoroughly dry all glassware (oven/flame). Use fresh anhydrous solvents. cause1:d->sol1:p sol2 Solution Add iodine crystal. Gently crush Mg turnings with a dry glass rod. Add a few drops of 1,2-dibromoethane. cause2:d->sol2:p sol3 Solution Gently warm with a heat gun to initiate. Ensure initial addition is concentrated over Mg. cause3:d->sol3:p

Caption: Troubleshooting logic for failure of Grignard reaction initiation.

Conclusion

The synthesis of (3-bromo-5-fluorophenyl)(phenyl)methanol via the Grignard reaction is a robust and reliable method for accessing this valuable diarylmethanol intermediate. Success hinges on a foundational understanding of the reaction mechanism and meticulous attention to experimental conditions, particularly the exclusion of moisture and the control of reaction temperature. By following the detailed protocols and safety guidelines outlined in this application note, researchers in organic synthesis and drug development can confidently and efficiently produce this compound in high yield and purity.

References

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). Source not available.
  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.YouTube.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Phenylmagnesium bromide. (n.d.). Wikipedia.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Allen, C. F. H., Gates, Jr., J. W., & VanAllan, J. A. 2,3-DIPHENYLINDONE.Organic Syntheses.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Formation and Use of an Organometallic Reagent. (n.d.). Source not available.
  • Grignard Reaction Safety Summary. (n.d.). American Chemical Society.
  • Grignard reagent. (n.d.). Wikipedia.
  • Grignard Reaction. (n.d.). Source not available.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018). Source not available.
  • Grignard Reactions Involving Halogenated Pyrimidines. (n.d.). ChemInform Abstract.
  • Grignard Reaction. (2007). University of Missouri – Kansas City.
  • The Grignard Reaction. (n.d.). Web Pages.
  • TRANSITION METAL-CATALYZED COUPLINGS REACTIONS. (n.d.). Chemie Brunschwig.
  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide.
  • The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzo
  • Preparation of phenylmagnesium bromide. (n.d.). PrepChem.com.
  • Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013).

Sources

Method

Scalable synthesis of brominated fluorinated benzhydrols

Application Note: Scalable Synthesis of Brominated Fluorinated Benzhydrols Executive Summary Brominated fluorinated benzhydrols (diaryl methanols) are critical pharmacophores in medicinal chemistry, serving as precursors...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Brominated Fluorinated Benzhydrols

Executive Summary

Brominated fluorinated benzhydrols (diaryl methanols) are critical pharmacophores in medicinal chemistry, serving as precursors for antihistamines (e.g., clemastine analogs), agrochemicals, and functional materials. The simultaneous presence of a bromine atom (a handle for further cross-coupling) and a fluorine atom (for metabolic stability and lipophilicity modulation) presents a unique synthesis challenge.

While laboratory-scale synthesis often relies on uncontrolled Grignard additions, these methods pose severe safety risks upon scale-up due to thermal runaway and impurity formation (Wurtz coupling). This guide outlines two validated, scalable protocols:

  • Protocol A (Preferred): Chemoselective Reduction of Diaryl Ketones (High Safety/Yield).

  • Protocol B (Modular): Temperature-Controlled Grignard Addition (High Versatility).

Strategic Analysis: Route Selection

The choice of synthetic route depends on the availability of starting materials and the scale of operation.

FeatureRoute A: Ketone Reduction Route B: Grignard Addition
Chemistry NaBH₄ reduction of benzophenonesAryl-MgBr addition to benzaldehydes
Scalability High. Mild exotherm, aqueous compatible.Medium. High exotherm, moisture sensitive.
Safety Profile Excellent. No pyrophorics.Requires strict thermal management.
Impurity Profile Clean (Mainly unreacted ketone).Complex (Wurtz coupling, bis-addition).
Recommendation Primary Choice for >100g scale.Use for Library Synthesis or if ketone is unavailable.

Protocol A: Scalable Batch Reduction (The "Workhorse" Method)

This protocol describes the synthesis of (4-bromophenyl)(4-fluorophenyl)methanol via the reduction of 4-bromo-4'-fluorobenzophenone. This method is preferred for multi-kilogram scale-up due to its operational simplicity and safety.

Reaction Scheme


Materials & Equipment
  • Reactor: Glass-lined reactor or 3-neck RBF with overhead stirring (mechanical).

  • Reagents: 4-Bromo-4'-fluorobenzophenone (1.0 equiv), Sodium Borohydride (NaBH₄, 0.6 equiv), Methanol (HPLC grade), THF.

  • Safety: Hydrogen gas evolution monitoring.

Step-by-Step Procedure
  • Solubilization: Charge the reactor with 4-bromo-4'-fluorobenzophenone (100 g, 358 mmol) and THF (300 mL). Stir until fully dissolved. Add Methanol (300 mL).

    • Expert Insight: A THF/MeOH co-solvent system is used. THF solubilizes the lipophilic ketone, while MeOH is required to activate the borohydride.

  • Controlled Addition: Cool the mixture to 0–5 °C. Add NaBH₄ (8.1 g, 215 mmol) portion-wise over 60 minutes.

    • Critical Control Point: Monitor internal temperature. Do not exceed 10 °C. Rapid addition causes vigorous H₂ evolution and potential solvent boil-over.

  • Reaction Monitoring: Warm to room temperature (20–25 °C) and stir for 2 hours. Monitor via HPLC.[1] Target: <0.5% starting ketone.

  • Quench: Cool to 10 °C. Slowly add Acetone (20 mL) to destroy excess hydride, followed by 1N HCl (200 mL) to adjust pH to ~6–7.

    • Safety: The quench will generate H₂ gas. Ensure adequate venting.[2][3]

  • Workup: Remove organic solvents under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 200 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Crystallization: Recrystallize from Hexanes/Ethyl Acetate (9:1) to yield white needles.

Expected Yield: 92–96% Purity: >99% (HPLC)

Protocol B: Modular Grignard Synthesis (The "Versatile" Method)

Use this protocol when the specific benzophenone precursor is not commercially available. This involves the addition of 4-fluorophenylmagnesium bromide to 4-bromobenzaldehyde.

Reaction Workflow Diagram

GrignardWorkflow cluster_0 Step 1: Reagent Prep cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Coupling Mg Mg Turnings (Activated) Initiation Initiation (I2 / Heat) Mg->Initiation Halide 4-F-Bromobenzene in THF Halide->Initiation Exotherm Controlled Dosing (Maintain Reflux) Initiation->Exotherm Self-sustaining Grignard Grignard Reagent (Ar-MgBr) Exotherm->Grignard Addition Slow Addition Grignard->Addition Aldehyde 4-Br-Benzaldehyde (-10°C) Aldehyde->Addition Quench Inverse Quench (NH4Cl) Addition->Quench

Caption: Workflow for Grignard synthesis emphasizing thermal control points.

Critical Safety & Causality
  • The "Schlenk Equilibrium": In THF, Grignard reagents exist in equilibrium. We use THF (not Diethyl Ether) for scale-up because THF has a higher boiling point (66 °C vs 35 °C), providing a larger thermal safety margin before pressurization occurs [1].

  • Wurtz Coupling: Fast addition of the halide to Mg promotes homo-coupling (Ar-Ar). To prevent this, we use a "starve-feed" approach where the halide is added slowly to the Mg suspension.

Step-by-Step Procedure
  • Activation: In a dry 3-neck flask under Nitrogen, add Mg turnings (1.2 equiv). Dry stir for 30 mins. Add a single crystal of Iodine and 5% of the total volume of 4-fluoro-bromobenzene in THF. Heat locally with a heat gun until the solution turns colorless (initiation).

  • Formation: Once initiated, add the remaining bromide/THF solution dropwise.

    • Self-Validating Step: Stop heating.[2] The reaction should maintain a gentle reflux solely from its own exotherm. If reflux stops, stop addition immediately to prevent accumulation (safety hazard).

  • The Coupling (Low Temp): Cool the Grignard solution to -10 °C. In a separate vessel, dissolve 4-bromobenzaldehyde (1.0 equiv) in THF.

  • Addition: Add the Grignard reagent into the aldehyde solution (or vice versa, though adding Grignard to Aldehyde is often preferred to minimize bis-addition side products). Maintain Temp < 0 °C.

  • Inverse Quench: Transfer the cold reaction mixture into a chilled solution of saturated NH₄Cl.

    • Why? Adding water to the reaction causes a massive exotherm and solids precipitation (Mg salts) that can trap the product. Inverse quench manages heat and solubility better.

Advanced Scale-Up: Continuous Flow Strategy

For industrial scales (>10 kg), batch Grignard reactions are often deemed too hazardous due to heat accumulation. Continuous flow chemistry is the modern standard [2].

Flow Reactor Diagram

FlowChem PumpA Pump A: Grignard Reagent Mixer Static Mixer (T-Junction) PumpA->Mixer PumpB Pump B: Benzaldehyde PumpB->Mixer Reactor Residence Loop (Cooling Zone 0°C) Mixer->Reactor t_res = 2 min Quench Continuous Quench (NH4Cl) Reactor->Quench

Caption: Continuous flow setup minimizes active reaction volume, eliminating thermal runaway risks.

  • Advantage: The high surface-area-to-volume ratio of flow reactors allows for instant heat dissipation.

  • Protocol: Pump A (0.5 M Grignard) and Pump B (0.5 M Aldehyde) meet in a T-mixer at 0 °C. Residence time: 2 minutes. Output flows directly into a quench tank.

Analytical Data & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield High starting materialWet solvents (kills Grignard)Distill THF over Na/Benzophenone or use molecular sieves.
Impurity Bis-aryl (Wurtz)Grignard formation too fastSlow down halide addition; lower temperature.
Impurity Tertiary AlcoholOver-additionEnsure strict 1:1 stoichiometry; add Grignard to Aldehyde.
Color Dark Brown/BlackOxidation of phenolDegas all solvents; maintain strict N₂ atmosphere.

Spectroscopic Validation (Typical for Target):

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, 2H), 7.30 (dd, 2H), 7.20 (d, 2H), 7.05 (t, 2H), 5.80 (s, 1H, CH-OH), 2.30 (br s, 1H, OH).

  • 19F NMR: Single peak at δ -115 ppm (confirming integrity of the F-aromatic ring).

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter on Solvent Selection and Grignard Safety).

  • Cantillo, D., & Kappe, C. O. (2014).[5] A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.[5][6] Journal of Organic Chemistry, 79(1), 223–229.[5] [Link]

  • Mettler Toledo. (2020). Grignard Reaction Scale-up – 4 Steps to Control Development. Application Note.

  • Ragan, J. A., et al. (2003). Safety Concerns in the Scale-Up of Grignard Reactions. Organic Process Research & Development, 7(5), 676–683. [Link]

  • Britton, J., & Jamison, T. F. (2017).[1] The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Nature Protocols, 12, 2423–2446.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Crystallization vs column chromatography for fluorinated diarylmethanols

Welcome to the technical support center for the purification of fluorinated diarylmethanols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated diarylmethanols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with choosing between and optimizing crystallization and column chromatography for this unique class of compounds. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions and troubleshoot effectively.

Method Selection: Crystallization or Column Chromatography?

Choosing the right purification strategy is critical for achieving the desired purity, yield, and scalability. Fluorinated diarylmethanols present unique challenges due to the influence of fluorine on molecular properties like polarity, crystal packing, and reactivity.

Q1: I have a crude fluorinated diarylmethanol. Should I use crystallization or column chromatography?

The choice depends on several factors: the purity of your crude material, the quantity you need to purify, and the physical properties of your compound and its impurities.

  • Choose Crystallization when:

    • Your crude product is relatively pure (>80-90%). Crystallization is an excellent technique for removing small amounts of impurities to achieve high purity.[1][2]

    • You are working on a large scale (multi-gram to kilogram). Crystallization is generally more scalable, time-efficient, and cost-effective for large quantities than preparative chromatography.[3]

    • Your compound is a stable, crystalline solid with a well-defined melting point.

    • You have identified a suitable solvent system where the diarylmethanol has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble.[4]

  • Choose Column Chromatography when:

    • Your crude product is a complex mixture with multiple components or closely related impurities.[5][6]

    • Your product is an oil or a low-melting solid that is difficult to crystallize.

    • You are working on a small, discovery-scale (milligram to gram).

    • Crystallization trials have failed or resulted in poor purity.

    • The impurities have very similar solubility profiles to your product, making separation by crystallization difficult.[7]

Q2: How does the presence of fluorine affect my choice of purification method?

Fluorine substitution significantly alters a molecule's properties, which directly impacts purification.[8]

  • Impact on Crystallization: Fluorine atoms can participate in unique intermolecular interactions, such as C-H···F hydrogen bonds, which can influence crystal packing.[9] This can sometimes lead to complex crystallization behavior or the formation of different crystal forms (polymorphs).[10][11] The high polarity and steric effects of the fluoro substituent can also modify the melting point and solubility profile compared to non-fluorinated analogues.[8]

  • Impact on Column Chromatography: The polarity of fluorinated compounds can be deceptive. While highly electronegative, fluorine is not a good hydrogen bond acceptor. This can lead to unusual elution behavior on polar stationary phases like silica gel. Fluorinated compounds may elute faster than expected based solely on dipole moment. Furthermore, the acidic nature of silica gel can sometimes cause degradation of acid-sensitive diarylmethanols. Fluorinated stationary phases or additives in the mobile phase can sometimes provide enhanced selectivity for separating fluorinated compounds.[12][13][14]

Troubleshooting Crystallization

Crystallization is a powerful technique, but it can be challenging. Here are solutions to common problems encountered with fluorinated diarylmethanols.

Q3: My fluorinated diarylmethanol is "oiling out" instead of forming crystals. What's happening and what can I do?

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[15] This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).

Causality: The high concentration of the solute and potentially impurities depresses the melting point of the mixture below the temperature of the solution.

Solutions:

  • Add More Solvent: The most common fix is to reheat the solution to redissolve the oil and add a small amount (10-20%) of additional hot solvent.[15] This keeps the compound soluble at a lower temperature, allowing it to reach its true crystallization point before becoming supersaturated.

  • Lower the Crystallization Temperature Slowly: After adding more solvent, allow the solution to cool much more slowly. A slower cooling rate provides more time for ordered crystal lattice formation.

  • Change the Solvent System: If the problem persists, your solvent may be too "good." Try a solvent system where your compound is slightly less soluble. For mixed solvent systems, adding more of the "poor" solvent to the hot, dissolved solution can be effective.

  • Seed the Solution: If you have a few pure crystals, add one or two to the cooled solution to induce nucleation.[1]

Q4: My product is still impure after crystallization. How can I improve the purity?

Impurities in the final crystalline product can arise from several mechanisms.[16]

  • Surface Deposition: Impurities from the mother liquor may have adsorbed onto the crystal surface.[16]

    • Solution: Ensure thorough washing of the filtered crystals with a small amount of cold crystallization solvent. Inadequate washing is a common source of contamination.

  • Inclusions: Impurity-rich mother liquor can become trapped within the crystal lattice.[16] This often happens when crystallization occurs too quickly.

    • Solution: Slow down the rate of cooling. Rapid crystal growth is a primary cause of inclusions.[16] Allowing the solution to cool to room temperature slowly before moving it to an ice bath can significantly improve purity.

  • Co-crystallization: The impurity has a similar structure and fits into the crystal lattice of your desired compound.

    • Solution: This is the most challenging scenario. A second recrystallization from a different solvent system may be necessary. Alternatively, this is a situation where column chromatography is often required to separate the structurally similar compounds before a final crystallization step.

Q5: I'm getting a very poor yield. What are the common causes?

A low yield (e.g., <50%) can often be addressed.[15]

Potential Causes & Solutions:

  • Too Much Solvent: This is the most frequent cause. Using a large excess of solvent means a significant amount of your product will remain dissolved in the mother liquor even after cooling.[15]

    • Solution: Before filtering, check for remaining product by dipping a glass rod into the mother liquor and letting the solvent evaporate. If a large residue forms, your solution is too dilute. You can recover the product by concentrating the mother liquor and cooling to obtain a second crop of crystals. For future attempts, use the minimum amount of hot solvent required for full dissolution.

  • Premature Crystallization: If crystals form too early in a hot filtration step, you will lose product on the filter paper.

    • Solution: Use a pre-heated funnel and flask for hot filtrations and keep the solution at or near its boiling point.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing.

Troubleshooting Column Chromatography

Column chromatography is versatile but requires careful optimization to avoid common pitfalls.

Q6: My fluorinated diarylmethanol is streaking and tailing on the silica gel column. How can I fix this?

Tailing is often caused by strong interactions between the analyte and the stationary phase, or by overloading the column. The hydroxyl group of the diarylmethanol is a prime candidate for strong, undesired interactions with the acidic silanol groups on the silica surface.

Solutions:

  • Add a Polar Modifier to the Eluent: Add a small amount (0.5-1%) of a polar solvent like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to your mobile phase. For neutral compounds like many diarylmethanols, adding a small amount of methanol can help occupy the most active sites on the silica gel, leading to more symmetrical peak shapes.

  • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of tailing and poor separation. As a rule of thumb, aim for a sample-to-silica mass ratio of 1:30 to 1:100.

  • Change the Stationary Phase: If tailing persists, consider using a less acidic adsorbent like neutral alumina or a bonded phase like diol-silica. For particularly challenging separations, a fluorinated stationary phase might offer unique selectivity.[12]

Q7: I think my compound is degrading on the column. What are the signs and how can I prevent it?

Diarylmethanols can be sensitive to the acidic nature of standard silica gel, potentially leading to elimination (dehydration) to form a diarylalkene or other rearrangements.

Signs of Degradation:

  • Appearance of a new, less polar spot on TLC analysis of the collected fractions (often colored).

  • Low overall recovery of material from the column.

  • A smear of material along the entire elution profile.

Prevention Strategies:

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine. Swirl for a few minutes before packing the column. This will neutralize the most acidic sites.

  • Use Neutral Alumina: For highly acid-sensitive compounds, switching to neutral alumina as the stationary phase is an effective solution.

  • Work Quickly: Do not let the compound sit on the packed column for an extended period before eluting. The risk of degradation increases with contact time.[17]

Q8: The separation between my product and a key impurity is very poor (ΔRf < 0.1). How can I improve the resolution?

Improving resolution requires optimizing the "separation factor" (selectivity) between your compounds.[18]

Optimization Steps:

  • Fine-Tune the Mobile Phase: The key is to find a solvent system that maximizes the difference in affinity for the stationary phase. Systematically screen solvent systems using TLC. Try combinations of heptane/ethyl acetate, heptane/dichloromethane, or toluene/ethyl acetate. Sometimes, a three-component system (e.g., heptane/DCM/ethyl acetate) provides the necessary selectivity.

  • Use a Different Stationary Phase: If solvent optimization fails, the selectivity of the stationary phase is the next parameter to change. As mentioned, switching from silica to alumina, or to a reverse-phase C18 column, can dramatically alter the elution order and improve separation.[12] Studies have shown that pairing a standard C8 or C18 column with a fluorinated eluent (like trifluoroethanol) can achieve optimal separation for some fluorinated compounds.[19][20]

  • Improve Column Efficiency: Ensure your column is packed well without air bubbles or channels.[6] A longer, narrower column will generally provide higher resolution than a shorter, wider one, although it will take longer to run.

Comparative Summary: Crystallization vs. Column Chromatography

FeatureCrystallizationColumn Chromatography
Typical Purity Very High (>99.5%) possibleGood to High (95-99.5%)
Yield Highly variable (50-95%); loss to mother liquor is commonGenerally High (80-98%); loss is mainly mechanical
Scalability Excellent; preferred for large-scale productionPoor to Moderate; becomes costly and time-consuming
Time Investment Can be fast for simple systems, but optimization can take daysOften faster for a single, small-scale purification
Cost Low (solvents, glassware)Moderate to High (silica gel, large solvent volumes)[5]
Labor Intensity Moderate; requires careful monitoring of coolingHigh; requires constant attention (TLC, fraction collection)
Best For Final purification of >80% pure material; large quantitiesComplex mixtures; oily products; small-scale discovery

Standard Operating Protocols

Protocol 1: General Crystallization of a Fluorinated Diarylmethanol
  • Solvent Screening: In small vials, test the solubility of ~10 mg of your crude product in 0.2 mL of various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude diarylmethanol in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating (e.g., on a hot plate with stirring) until the solid is completely dissolved. Aim to use the minimum amount of hot solvent.[4]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop insulated by a few paper towels.[15] Do not disturb the flask. Slow cooling is crucial for forming pure, large crystals.[15]

  • Inducing Crystallization (If necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal.

  • Maturation: Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to separate your product from impurities. The ideal Rf value for your product should be between 0.25 and 0.35 in the chosen eluent system for good separation.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your starting, least polar eluent.

    • Pour the slurry into the column. Use gentle air pressure to pack the bed firmly and drain the excess solvent until it is level with the top of the silica bed. Add another layer of sand on top.

  • Sample Loading (Dry Loading is preferred):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.

    • Collect fractions in test tubes.

  • Monitoring: Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.

  • Combine & Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified fluorinated diarylmethanol.

Visualization Workflows

Decision-Making Flowchart

G start Crude Fluorinated Diarylmethanol check_purity Purity > 80-90%? Is it a solid? start->check_purity check_scale Scale > 5g? check_purity->check_scale Yes chromatography Use Column Chromatography check_purity->chromatography No (Oil or Complex Mixture) crystallize Attempt Crystallization check_scale->crystallize Yes check_scale->chromatography No success Pure Product crystallize->success Success failure Crystallization Fails or Purity is Low crystallize->failure Failure failure->chromatography

Caption: Decision flowchart for selecting a purification method.

Troubleshooting "Oiling Out" during Crystallization

G start Compound 'Oils Out' During Cooling step1 1. Re-heat to Dissolve Oil start->step1 step2 2. Add 10-20% More Hot Solvent step1->step2 step3 3. Cool SLOWLY to RT step2->step3 check_crystals Crystals Form? step3->check_crystals success Success! Cool in Ice Bath & Filter check_crystals->success Yes step4 4. Try Seeding or Scratching check_crystals->step4 No check_again Crystals Form? step4->check_again check_again->success Yes failure 5. Re-evaluate Solvent System (Try a less polar solvent) check_again->failure No

Caption: Troubleshooting workflow for when a compound oils out.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Troubleshooting Crystalliz
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development . ACS Publications. [Link]

  • Fluorinated liquid crystals – properties and applic
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography . NIH National Center for Biotechnology Information. [Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor . Nature. [Link]

  • Degradation of Mesoporous Silica Materials in Biological Milieu: The Gateway for Therapeutic Applications . ResearchGate. [Link]

  • The Purification of Organic Compound: Techniques and Applications . Reachem. [Link]

  • Column chromatography . Columbia University. [Link]

  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior . MDPI. [Link]

  • MedChem Tips and Tricks . ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Crystallization - Process, Precautions, Advantages & Examples . Aakash Institute. [Link]

  • Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units . New Journal of Chemistry. [Link]

  • Guide for crystallization . University of Neuchâtel. [Link]

  • Retention of [(18)F]fluoride on reversed phase HPLC columns . PubMed. [Link]

  • What is column chromatography and what are its advantages and disadvantages? . Quora. [Link]

  • Crystallization of Organic Compounds . Wiley Online Library. [Link]

  • Understanding the Importance of Crystallization Processes . Contract Pharma. [Link]

  • Chemistry Crystallization . SATHEE. [Link]

  • Column Chromatography Principle . BYJU'S. [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry . Allen Institute. [Link]

  • Column chromatography . Wikipedia. [Link]

  • Guide to GC Column Selection and Optimizing Separations . Restek. [Link]

  • Column Chromatography . University of Colorado Boulder. [Link]

  • Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts . NIH National Center for Biotechnology Information. [Link]

  • Mastering Column Chromatography: Techniques and Tips . Chrom Tech, Inc. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . NIH National Center for Biotechnology Information. [Link]

  • Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes . PubMed. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Spectral Analysis: (3-Bromo-5-fluorophenyl)(phenyl)methanol

Topic: 1H NMR Spectrum Analysis of (3-Bromo-5-fluorophenyl)(phenyl)methanol Content Type: Comparative Analytical Guide [1][2] Executive Summary & Strategic Context Target Molecule: (3-Bromo-5-fluorophenyl)(phenyl)methano...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of (3-Bromo-5-fluorophenyl)(phenyl)methanol Content Type: Comparative Analytical Guide

[1][2]

Executive Summary & Strategic Context

Target Molecule: (3-Bromo-5-fluorophenyl)(phenyl)methanol (CAS: Generic Analog Reference) Significance: This diarylmethanol is a critical chiral intermediate in the synthesis of p38 MAP kinase inhibitors and other fluorinated pharmacophores.[1][2] Its structural integrity is defined by two features: the reduction of the prochiral ketone and the preservation of the halogenated aromatic substitution pattern.

The Analytical Challenge: Standard characterization often fails due to two competing factors:

  • The "Invisible" Connectivity: In standard chloroform-d (

    
    ), the scalar coupling between the methine proton and the hydroxyl proton is often lost due to rapid proton exchange, making it difficult to distinguish the alcohol from potential hemiacetal impurities or confirm complete reduction.
    
  • The Fluorine Complication: The

    
     nucleus (
    
    
    
    , 100% abundance) introduces large heteronuclear coupling constants (
    
    
    ), transforming simple aromatic signals into complex multiplets that can be easily misidentified as impurities.

This guide compares the Solvent-Dependent Resolution Strategies (DMSO-d


 vs. CDCl

) to provide a definitive protocol for validating this molecule.

Structural Logic & Spin System Analysis

To interpret the spectrum, we must deconstruct the molecule into three distinct spin systems.

  • System A (The Anchor): The Methine (

    
    ) and Hydroxyl (
    
    
    
    ) protons.
  • System B (The Shield): The unsubstituted phenyl ring (5 protons).[2]

  • System C (The Fingerprint): The 3,5-disubstituted aromatic ring.[2]

The Fluorine Effect (System C)

The 3-Bromo-5-fluoro substitution pattern creates a unique splitting hierarchy.[1][2] Unlike standard aromatic coupling (


 Hz), the fluorine couplings dominate:[1]
  • Ortho-F Coupling (

    
    ):  ~8–10 Hz (Large)[1][2]
    
  • Meta-F Coupling (

    
    ):  ~5–7 Hz (Medium)[1][2]
    
Workflow Visualization

The following diagram outlines the logic flow for assigning these complex signals.

NMR_Logic_Flow Start Start: Acquire Spectrum Region_Aliphatic Region: 5.5 - 6.5 ppm (Methine/OH) Start->Region_Aliphatic Region_Aromatic Region: 6.8 - 7.8 ppm (Aromatic Protons) Start->Region_Aromatic Decision_Solvent Solvent Used? Region_Aliphatic->Decision_Solvent Assign_Ring Identify Unsubstituted Phenyl (Multiplet, 5H) Region_Aromatic->Assign_Ring Assign_Sub Identify Br/F Ring (3 Distinct Signals) Region_Aromatic->Assign_Sub CDCl3_Path CDCl3: Check for Singlet (CH) OH often broad/absent Decision_Solvent->CDCl3_Path Chloroform DMSO_Path DMSO-d6: Check for Doublet (CH) Coupled to OH (Doublet) Decision_Solvent->DMSO_Path DMSO H_Ortho H4 & H6 (Ortho to F) Large splitting (d or dd) Assign_Sub->H_Ortho ^3J_HF ~9Hz H_Meta H2 (Meta to F) Small splitting (s or dt) Assign_Sub->H_Meta ^4J_HF ~6Hz

Figure 1: Decision tree for assigning the diarylmethanol protons, emphasizing the solvent-dependent aliphatic region and fluorine-coupled aromatic region.

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it is an active analytical tool.

Comparison Table: CDCl vs. DMSO-d [1][2][3][4]
FeatureAlternative A: Chloroform-d (CDCl

)
Recommended: DMSO-d

Analytical Implication
OH Signal Broad singlet or invisible (variable ppm).[1][2]Sharp Doublet (~6.0 - 6.5 ppm).[1][2]DMSO enables integration of OH, confirming 1:1 ratio.
Methine (CH) Singlet (Broad).[1][2]Doublet (

Hz).[2]
Vicinal coupling in DMSO proves the alcohol is intact and not oxidized.[2]
Water Peak ~1.56 ppm (overlaps with impurities).[1][2]~3.33 ppm (distinct).[2]DMSO moves water away from aliphatic impurities.[2]
Exchange Rapid proton exchange suppresses coupling.[1][2]H-bonding prevents exchange.[1][2]DMSO is required for stereochemical or connectivity proof.[2]

Expert Insight: For this specific molecule, DMSO-d


 is the superior choice .[1][2] The verification of the reduction (Ketone 

Alcohol) relies on observing the transformation of the carbonyl carbon. In

NMR, this is best validated by the CH-OH coupling system , which is only resolved in DMSO.[2]

Detailed Spectral Assignments (in DMSO-d )

Note: Chemical shifts (


) are estimates based on substituent additivity rules (Curphy-Morrison) and standard diarylmethanol systems.
A. The Aliphatic Region (The "Proof of Reduction")
  • 
     6.35 ppm (1H, d, 
    
    
    
    Hz, OH):
    The hydroxyl proton.
  • 
     5.75 ppm (1H, d, 
    
    
    
    Hz, CH):
    The benzylic methine.
    • Validation: Add 1 drop of

      
       to the tube.[2] Shake. The signal at 6.35 ppm will disappear, and the doublet at 5.75 ppm will collapse into a sharp singlet. This confirms the assignment.
      
B. The Aromatic Region (The "Fingerprint")
  • 
     7.20 – 7.45 ppm (5H, m, Phenyl Group):  The unsubstituted ring appears as a complex multiplet, typical of monosubstituted benzenes.
    
  • The Substituted Ring (3-Br, 5-F):

    • 
       ~7.45 ppm (1H, dt, H-2):  Located between the Bromo and the Methanol group.
      
      • Coupling: Meta to Fluorine (

        
         Hz).[2]
        
    • 
       ~7.55 ppm (1H, ddd, H-6):  Located between Fluorine and the Methanol group.[2]
      
      • Coupling: Ortho to Fluorine (

        
         Hz).[2]
        
    • 
       ~7.65 ppm (1H, ddd, H-4):  Located between Bromo and Fluorine.[2]
      
      • Coupling: Ortho to Fluorine (

        
         Hz).[2]
        

Experimental Protocol: The "Self-Validating" Workflow

To ensure reproducibility and data integrity (ALCOA+ principles), follow this protocol.

Step 1: Sample Preparation[1][2]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1][2]
    
    • Critical: Use a fresh ampoule to minimize water content.[2] Water in DMSO appears at 3.33 ppm and can broaden the OH signal if concentration is too high.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solid particles cause field inhomogeneity/broadening).[2]

Step 2: Acquisition Parameters[1][2][5]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (minimum) to 64 (for trace impurity detection).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Why? Aromatic protons and OH protons often have long T1 relaxation times.[2] A short D1 (1s) will under-integrate the aromatic protons relative to the solvent residual, skewing quantitative purity calculations.

Step 3: Processing & Validation[1][2]
  • Phasing: Apply manual phasing. Auto-phasing often fails on the broad OH signal.[1][2]

  • Integration:

    • Calibrate the Methine doublet (CH) to 1.00 H.

    • Verify the Phenyl multiplet integrates to ~5.0 H.[2]

    • Verify the Substituted ring protons sum to ~3.0 H.[2]

  • D2O Shake (Optional but Recommended):

    • If the OH doublet is ambiguous, add 10

      
      L 
      
      
      
      .
    • Re-run the spectrum.[2][3]

    • Pass Criteria: OH signal vanishes; CH doublet becomes a singlet.

Structural Diagram & Numbering

Molecule_Structure C_Methine CH (5.75) OH_Group OH (6.35) C_Methine->OH_Group C_ipso1 C C_Methine->C_ipso1 Phenyl Ph (7.2-7.4) C_Methine->Phenyl C_H2 H2 (~7.45) C_ipso1->C_H2 C_Br C-Br C_H2->C_Br C_H4 H4 (~7.65) C_Br->C_H4 C_F C-F C_H4->C_F C_F->C_H2 Meta C_F->C_H4 Ortho C_H6 H6 (~7.55) C_F->C_H6 C_F->C_H6 Ortho C_H6->C_ipso1

Figure 2: Connectivity map showing the central methine anchor and the coupling pathways of the Fluorine atom.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][4] (Standard text for additivity rules and coupling constants).

  • Abraham, R. J., et al. (2006).[2][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2][4] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][4] (Source for F-H coupling constants).

Sources

Comparative

Comparative Guide: 3-Bromo-5-fluorobenzaldehyde vs. 3-Bromo-5-chlorobenzaldehyde

[1] Executive Summary In medicinal chemistry, the choice between 3-bromo-5-fluorobenzaldehyde (3-B-5-F) and 3-bromo-5-chlorobenzaldehyde (3-B-5-Cl) is rarely arbitrary.[1][2] While both serve as trisubstituted benzene sc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, the choice between 3-bromo-5-fluorobenzaldehyde (3-B-5-F) and 3-bromo-5-chlorobenzaldehyde (3-B-5-Cl) is rarely arbitrary.[1][2] While both serve as trisubstituted benzene scaffolds offering three distinct vectors for diversification (formyl group, bromine handle, and the 5-position halogen), their utility diverges based on chemoselectivity and downstream functionalization .[2]

  • 3-Bromo-5-fluorobenzaldehyde is the superior choice for metabolic stability .[1] The C-F bond is inert to most transition-metal catalysis, ensuring high chemoselectivity during cross-couplings at the C-Br site.[1]

  • 3-Bromo-5-chlorobenzaldehyde is the strategic choice for iterative functionalization .[1] The C-Cl bond, while less reactive than C-Br, can be activated under forcing conditions (e.g., Buchwald-Hartwig amination) after the initial C-Br transformation, allowing for "molecular walking."[1][2]

This guide analyzes the electronic and steric determinants of these substrates to inform synthetic route design.

Physical Organic Profile[1][2][3]

To predict reactivity, we must quantify the electronic influence of the halogen at the meta position relative to the aldehyde.

Electronic Parameters (Hammett Analysis)

The reactivity of the aldehyde and the lability of the C-Br bond are governed by the Hammett substituent constants (


).
Parameter3-Bromo-5-fluoro (F-Analog)3-Bromo-5-chlorobenzaldehyde (Cl-Analog)Significance
Hammett

0.34 0.37 Cl is slightly more electron-withdrawing inductively at the meta position.[1]
Electronegativity (

)
3.983.16F creates a stronger local dipole but less global deactivation than expected due to resonance back-donation (though weak at meta).[1][2][3]
C-X Bond Energy ~485 kJ/mol (C-F)~327 kJ/mol (C-Cl)C-F is chemically inert; C-Cl is conditionally reactive.[1][3]
Steric A-Value 0.150.43Cl introduces significantly more steric bulk, affecting ortho-lithiation or bulky nucleophile approach.[1][3]

Key Insight: Although Fluorine is more electronegative, the Chlorine substituent is actually more electron-withdrawing in the meta position regarding the reaction center (aldehyde or bromine) due to the balance of inductive (


) and resonance (

) effects.[2] This suggests the Cl-analog will exhibit a slightly more electrophilic carbonyl carbon.[1]

Chemoselectivity & Reaction Pathways[2][3]

The core challenge with these substrates is managing the reactivity of three sites.

Scenario A: Suzuki-Miyaura Coupling (Site: C-Br)

Both substrates rely on the C-Br bond for the primary cross-coupling.[1]

  • F-Analog: The C-F bond is "invisible" to Pd(0) catalysts under standard conditions (80-100°C).[1] This guarantees exclusive coupling at C-Br.[1][3]

  • Cl-Analog: While C-Br undergoes oxidative addition much faster than C-Cl (

    
    ), the C-Cl bond can participate in side reactions if highly active ligands (e.g., SPhos, XPhos) or high temperatures (>120°C) are used.[1][2]
    
Scenario B: Nucleophilic Addition (Site: CHO)

Reactions such as Reductive Amination or Knoevenagel Condensation target the carbonyl.

  • Reactivity Prediction: Based on

    
     ( Cl=0 .37 > F=0.34), the Cl-analog  carbonyl is more electron-deficient and theoretically reacts faster with nucleophiles.[1]
    
  • Experimental Reality: The difference is negligible for small nucleophiles (NaBH

    
    ), but for bulky amines, the smaller size of Fluorine may facilitate faster kinetics despite the electronic disadvantage.[2]
    
Scenario C: Nucleophilic Aromatic Substitution ( )
  • F-Analog: Fluorine is an exceptional leaving group for

    
     due to the stabilization of the Meisenheimer complex. However, the formyl group is meta, which does not effectively activate the ring for 
    
    
    
    .[2]
  • Cl-Analog: Poor reactivity.[1][3][4]

  • Risk: If the aldehyde is converted to a strong EWG (e.g., a nitrile or imine) before the halogen manipulation, the F-analog risks losing the fluorine atom to strong nucleophiles (alkoxides).[2]

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways dictated by the choice of halogen.

ReactivityMap Start 3-Bromo-5-halo-benzaldehyde (X = F or Cl) Suzuki Suzuki Coupling (Pd-Catalysis) Start->Suzuki Site 1: C-Br (Major Pathway) Carbonyl Condensation/Reduction (Aldehyde) Start->Carbonyl Site 2: CHO SNAr SNAr Risk (Nucleophilic Attack) Start->SNAr Site 3: C-X (Condition Dependent) Prod_Suzuki_F Biaryl-F (Stable) Suzuki->Prod_Suzuki_F If X=F (High Selectivity) Prod_Suzuki_Cl Biaryl-Cl (Reactive Handle) Suzuki->Prod_Suzuki_Cl If X=Cl (Potential Over-reaction) Prod_Carb Benzyl Amine/Alcohol Carbonyl->Prod_Carb Cl > F rate (Electronic Effect) Side_F Fluorine Displacement (Side Product) SNAr->Side_F If X=F (High Risk with RO-)

Caption: Divergent reactivity map. Note that while Suzuki coupling is the primary intent, the nature of X (F vs Cl) dictates the stability of the product and the risk of side reactions.[2]

Experimental Protocols

The following protocols are designed to validate the chemoselectivity described above.

Protocol A: Chemoselective Suzuki Coupling

Objective: Couple phenylboronic acid to the C-Br site without affecting the C-Cl/C-F bond.[1]

  • Reagents:

    • Substrate (1.0 equiv, 1.0 mmol)

    • Phenylboronic acid (1.1 equiv)[2]

    • Pd(dppf)Cl

      
      [2]·DCM (0.03 equiv) — Chosen for moderate activity to prevent C-Cl activation.[1][2]
      
    • K

      
      CO
      
      
      
      (2.0 equiv)[2]
    • Solvent: 1,4-Dioxane/Water (4:1, 0.2 M)[1][2]

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.[2][3]

    • Evacuate and backfill with N

      
       (3x).[3]
      
    • Add degassed solvent.[3]

    • Heat to 80°C for 4 hours. Note: Do not exceed 100°C for the Cl-analog to avoid oxidative addition at the C-Cl bond.[1]

    • Cool, dilute with EtOAc, wash with brine, dry over MgSO

      
      .
      
  • Expected Outcome:

    • F-Analog: >95% yield of 3-fluoro-5-phenylbenzaldehyde.[1][3]

    • Cl-Analog: ~90-95% yield.[1][3] Trace amounts of bis-coupled product may be observed if temperature control is poor.[1][3]

Protocol B: Reductive Amination (Competition Study)

Objective: Assess the electrophilicity of the aldehyde.

  • Reagents:

    • Substrate (1.0 equiv)

    • Benzylamine (1.0 equiv)[2]

    • NaBH(OAc)

      
       (1.5 equiv)[2]
      
    • Solvent: DCE (0.2 M)[2]

  • Procedure:

    • Mix aldehyde and amine in DCE at room temperature for 30 mins (Imine formation).

    • Add NaBH(OAc)

      
       in one portion.[3]
      
    • Stir for 2 hours.

  • Data Interpretation:

    • Monitor conversion via HPLC.[3]

    • Prediction: The Cl-analog will reach 50% conversion slightly faster than the F-analog due to the higher

      
       value (0.37 vs 0.34), rendering the carbonyl more susceptible to the amine attack.
      

Strategic Decision Matrix

When to choose which?

RequirementRecommended ScaffoldReasoning
Metabolic Stability 3-Bromo-5-fluoro C-F bond mimics C-H sterically but blocks P450 oxidation sites.[1][3]
Late-Stage Diversity 3-Bromo-5-chloro The C-Cl bond survives the first coupling but can be reacted later using Pd-catalysts with bulky ligands (e.g., Buchwald ligands).[1][2]
SNAr Reactions 3-Bromo-5-fluoro If you intend to replace the halogen with an alkoxide or amine later, F is the necessary leaving group.[1]
Cost Sensitivity 3-Bromo-5-chloro Generally 20-30% cheaper due to easier industrial chlorination vs. fluorination.[1][3]

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

    • [2]

  • Chemoselectivity in Palladium Catalysis

    • Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • [2]

  • Nucleophilic Aromatic Substitution Trends

    • Bunnett, J. F., & Zahler, R. E. (1951).[2][3] Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews. (Establishes F >> Cl for SNAr).

    • [2]

  • Compound Data (PubChem)

    • 3-Bromo-5-fluorobenzaldehyde (CID 21986246).[1][3][5]

Sources

Validation

HPLC retention time for (3-Bromo-5-fluorophenyl)(phenyl)methanol

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Time for (3-Bromo-5-fluorophenyl)(phenyl)methanol: A Comparative Analysis Authored by a Senior Application Scientist This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Time for (3-Bromo-5-fluorophenyl)(phenyl)methanol: A Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the factors influencing the High-Performance Liquid Chromatography (HPLC) retention time of (3-Bromo-5-fluorophenyl)(phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind chromatographic choices, compares viable analytical alternatives, and offers detailed, reproducible protocols. Our objective is to equip you with the foundational knowledge and practical insights required for robust method development and analysis of this and structurally related diarylmethanol compounds.

Introduction and Physicochemical Profile of the Analyte

(3-Bromo-5-fluorophenyl)(phenyl)methanol is a halogenated diarylmethanol of interest in synthetic and medicinal chemistry. Its structure, featuring two aromatic rings, a hydroxyl group, and two different halogen substituents (bromine and fluorine), dictates its behavior in a chromatographic system. A successful HPLC separation hinges on understanding these properties.

Key Physicochemical Characteristics:

  • Structure: Comprises a polar hydroxyl group and a large, nonpolar backbone consisting of two phenyl rings. The bromine and fluorine atoms add to the molecule's hydrophobicity and potential for unique electronic interactions.

  • Polarity: The molecule is moderately polar and hydrophobic, making it an ideal candidate for reversed-phase HPLC. A related compound, (3-(Bromomethyl)phenyl)methanol, has a calculated XLogP3 of 1.8, suggesting significant nonpolar character[1].

  • UV Absorbance: The presence of two phenyl rings results in strong ultraviolet (UV) absorbance. Benzophenone derivatives, which are structurally similar, exhibit maximum absorbance (λmax) in the 250-350 nm range, making UV detection a highly effective and straightforward choice for this analyte[2].

  • Solubility: It is expected to be soluble in common organic solvents like methanol and acetonitrile and sparingly soluble in water[3].

Comparative Analysis of HPLC Methodologies

The retention time of (3-Bromo-5-fluorophenyl)(phenyl)methanol in reversed-phase HPLC is primarily a function of the stationary phase (column) and the mobile phase composition. Here, we compare the most relevant options to provide a framework for method development.

Stationary Phase Selection: A Tale of Two Chemistries

The choice of column chemistry is the most critical factor in determining selectivity and retention.

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography. Retention on a C18 phase is primarily driven by hydrophobic interactions between the analyte and the long alkyl chains of the stationary phase[4]. For our target analyte, the two phenyl rings and the bromine atom will strongly interact with the C18 ligands, leading to significant retention.

  • PFP (Pentafluorophenyl) Columns: Fluorinated phases offer a different, often advantageous, selectivity for halogenated and aromatic compounds[5]. PFP phases can engage in multiple interaction modes, including hydrophobic, dipole-dipole, π-π, and ion-exchange interactions. For (3-Bromo-5-fluorophenyl)(phenyl)methanol, the fluorine atoms on the PFP phase can interact with the electron-rich phenyl rings of the analyte, providing a unique retention mechanism that can be instrumental in separating it from closely related impurities[5].

Table 1: Comparison of C18 and PFP Stationary Phases

FeatureC18 (Octadecylsilane)PFP (Pentafluorophenyl)
Primary Retention Mechanism Hydrophobic InteractionsMixed-Mode (Hydrophobic, π-π, Dipole-Dipole)
Selectivity for Halogenated Aromatics GoodExcellent, often superior to C18[5]
Typical Elution Order Primarily based on hydrophobicityCan be altered by aromaticity and halogenation
Recommendation for Target Analyte A reliable starting point for method development.Highly recommended for complex samples or when C18 provides insufficient resolution.
Mobile Phase Composition: Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase can significantly impact selectivity.

  • Acetonitrile (ACN): Generally, ACN is a stronger eluting solvent than methanol in reversed-phase HPLC. Its low viscosity leads to higher efficiency and lower backpressure.

  • Methanol (MeOH): Methanol is a protic solvent and can engage in hydrogen bonding. When used with phenyl-containing stationary phases, methanol can enhance the unique π-π selectivity of the phase[4].

Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Generally strongerGenerally weaker
Selectivity Excellent general-purpose solventCan enhance π-π interactions with phenyl phases[4]
Viscosity/Backpressure LowerHigher
Recommendation for Target Analyte A good first choice for initial method screening with a C18 column.Worth evaluating with a PFP column or if alternative selectivity is needed on a C18.

Recommended Experimental Protocols

The following protocols are designed as robust starting points for the analysis of (3-Bromo-5-fluorophenyl)(phenyl)methanol.

General HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A 1. Prepare Stock Solution (1 mg/mL in Diluent) B 2. Prepare Working Standard (e.g., 50 µg/mL) A->B D 4. Equilibrate Column (Initial Mobile Phase Conditions) B->D C 3. Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) C->D E 5. Inject Sample (10 µL) D->E F 6. Run Gradient/Isocratic Method E->F G 7. Detect at 260 nm F->G H 8. Integrate Peak Area G->H I 9. Quantify Analyte H->I

Caption: General workflow for HPLC analysis of (3-Bromo-5-fluorophenyl)(phenyl)methanol.

Protocol 1: Initial Method Screening with a C18 Column

This protocol is designed for initial method development and is based on common practices for moderately polar compounds[2][6].

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • Start at 50% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B over 1 minute.

    • Equilibrate at 50% B for 3 minutes.

Expected Outcome: This gradient method will help determine the approximate mobile phase composition required to elute the analyte. The retention time from this run can be used to develop a more efficient isocratic method.

Protocol 2: Orthogonal Screening with a PFP Column

This protocol provides an alternative selectivity to the C18 method.

  • HPLC System: Same as Protocol 1.

  • Column: PFP reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Methanol.

  • Sample Diluent: Methanol/Water (50:50, v/v).

  • All other conditions: Same as Protocol 1.

Rationale for Change: Using methanol with a PFP column is intended to maximize the potential for π-π interactions, which could provide a significantly different retention time and selectivity profile compared to the C18/Acetonitrile method[4][5].

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques may be suitable depending on the analytical need.

Alternatives cluster_techniques Analytical Techniques cluster_attributes Key Attributes HPLC HPLC-UV Volatility Volatility Requirement HPLC->Volatility Not Required Matrix Matrix Compatibility HPLC->Matrix High (Aqueous/Organic) Sensitivity Sensitivity & Specificity HPLC->Sensitivity Good to Excellent Speed Analysis Speed HPLC->Speed Moderate GC_MS GC-MS GC_MS->Volatility Required (Thermally Stable) GC_MS->Matrix Requires Clean Samples GC_MS->Sensitivity Excellent (with MS) GC_MS->Speed Fast SFC SFC-UV/MS SFC->Volatility Not Required SFC->Matrix Good SFC->Sensitivity Good to Excellent SFC->Speed Very Fast

Caption: Comparison of key attributes for HPLC, GC-MS, and SFC.

Table 3: Comparison of HPLC with Alternative Analytical Methods

TechniquePrincipleAdvantages for Target AnalyteDisadvantages for Target Analyte
HPLC-UV Partitioning between a liquid mobile phase and a solid stationary phase.Robust, versatile, no requirement for volatility. Excellent for purity and content uniformity.May have lower peak capacity than GC.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.High resolution and peak capacity. MS provides structural information and high specificity[7]. A GC-MS spectrum is available for the similar compound (3-Bromophenyl)(phenyl)methanol[8].Requires the analyte to be thermally stable and volatile. The hydroxyl group may require derivatization for optimal peak shape.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase.Combines the high efficiency of GC with the mobile phase flexibility of HPLC. Very fast separations.Less common instrumentation. Method development can be more complex.

Conclusion

The analysis of (3-Bromo-5-fluorophenyl)(phenyl)methanol is readily achievable using reversed-phase HPLC with UV detection. A C18 column with an acetonitrile/water mobile phase serves as an excellent starting point for method development. For enhanced selectivity, particularly in the presence of closely related impurities, a pentafluorophenyl (PFP) column should be strongly considered. By systematically evaluating both stationary and mobile phase options, a robust and reliable method can be developed to control the retention time and achieve the desired separation. For applications requiring higher specificity or the analysis of volatile byproducts, GC-MS presents a powerful alternative.

References

  • (3-bromo-5-fluorophenyl)methanol - ChemBK. (2024, April 9). Available at: [Link]

  • ChemInform Abstract: Alternative Methodologies for Halogenation of Organic Compounds. (2025, August 10). ResearchGate. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International. Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (n.d.). RSC Publishing. Available at: [Link]

  • Alternative Methodologies for Halogenation of Organic Compounds. Bentham Science. Available at: [Link]

  • Method development and validation of rp-hplc method diroximel fumarate in bulk drug and it. (n.d.). iajps. Available at: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. (2020). Chemical Review and Letters. Available at: [Link]

  • Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. (2025, August 6). ResearchGate. Available at: [Link]

  • Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C. EPA. Available at: [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (n.d.). ResearchGate. Available at: [Link]

  • Organic Analysis. BTU Cottbus-Senftenberg. Available at: [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? (n.d.). Chromatography Online. Available at: [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. (2022, November 2). MDPI. Available at: [Link]

  • (3-Bromophenyl)(phenyl)methanol - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • HPLC based identification of phenolics and biological activities in Elaphomyces mushroom extracts. (2025, July 26). PMC. Available at: [Link]

  • Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Available at: [Link]

  • (3-(Bromomethyl)phenyl)methanol. PubChem. Available at: [Link]

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024, September 5). MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Characterization of Diphenylmethanol and Its Halogenated Analogs for Drug Discovery

In the landscape of medicinal chemistry and drug development, the diarylmethanol scaffold is a cornerstone. Its structural motif is present in a multitude of pharmacologically active agents, including antihistamines, ant...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the diarylmethanol scaffold is a cornerstone. Its structural motif is present in a multitude of pharmacologically active agents, including antihistamines, antiallergenic agents, and antihypertensive drugs.[1][2] The versatility of this scaffold lies in the ability to modify its physicochemical and biological properties through substitution on the phenyl rings. Halogenation, in particular, is a powerful strategy to modulate a molecule's lipophilicity, metabolic stability, and binding interactions.[3] The introduction of bromine and fluorine atoms can lead to enhanced potency and improved pharmacokinetic profiles.

Characterization of the Parent Scaffold: Diphenylmethanol

Diphenylmethanol serves as the foundational structure for a vast library of diaryl-based therapeutic agents.[1] A thorough understanding of its characteristic data is paramount before exploring more complex, substituted analogs.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₂O
Molecular Weight184.23 g/mol [1]
AppearanceWhite crystalline powder[1]
Melting Point65-67 °C
Boiling Point297-298 °C
SolubilitySoluble in organic solvents, sparingly soluble in water.[1]

Spectroscopic Data

The identity and purity of Diphenylmethanol are unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum of Diphenylmethanol is characterized by distinct signals corresponding to the aromatic protons and the methine proton. The ten aromatic protons typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The single proton of the hydroxyl group (-OH) is often a broad singlet, and its chemical shift is dependent on concentration and solvent. The most characteristic signal is the singlet for the benzylic methine proton (-CHOH), which appears around δ 5.8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show signals for the aromatic carbons and a key signal for the benzylic carbon. The carbons of the two phenyl rings will resonate in the aromatic region (typically δ 126-144 ppm). The benzylic carbon bearing the hydroxyl group is a key diagnostic peak, appearing around δ 76 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorptions for Diphenylmethanol include a broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Strong absorptions around 3020-3080 cm⁻¹ correspond to the aromatic C-H stretching, and peaks in the 1450-1600 cm⁻¹ region are due to the C=C stretching of the aromatic rings. A strong C-O stretching band is typically observed around 1010-1050 cm⁻¹.[4]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, Diphenylmethanol will exhibit a molecular ion peak (M⁺) at m/z = 184. A prominent fragment is often observed at m/z = 167, corresponding to the loss of a hydroxyl radical ([M-OH]⁺), and another at m/z = 105, which can be attributed to the benzoyl cation ([C₆H₅CO]⁺).[5]

Comparative Analysis of Halogenated Diphenylmethanol Analogs

The introduction of halogen atoms onto the phenyl rings significantly alters the physicochemical and spectroscopic properties of the diarylmethanol core. Below is a comparison of Diphenylmethanol with a bromo-substituted analog, a fluoro-substituted analog, and a hypothesized profile for (3-Bromo-5-fluorophenyl)(phenyl)methanol.

Table 1: Physicochemical Property Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
DiphenylmethanolC₁₃H₁₂O184.2365-672.77
(4-Bromophenyl)(phenyl)methanolC₁₃H₁₁BrO263.1373-763.4
Bis(4-fluorophenyl)methanolC₁₃H₁₀F₂O220.2243-453.9
(3-Bromo-5-fluorophenyl)(phenyl)methanol (Hypothesized)C₁₃H₁₀BrFO281.12N/A~4.0

The data illustrates that halogenation increases both the molecular weight and, generally, the lipophilicity (LogP) of the molecule.[6][7] Fluorine substitution, in particular, is known to have a profound impact on a drug molecule's metabolic stability and binding affinity.[3][8]

Table 2: Spectroscopic Data Comparison

FeatureDiphenylmethanol(4-Bromophenyl)(phenyl)methanolBis(4-fluorophenyl)methanol(3-Bromo-5-fluorophenyl)(phenyl)methanol (Hypothesized)
¹H NMR
Ar-Hδ 7.2-7.4 (m, 10H)δ 7.2-7.5 (m, 9H)δ 7.0-7.4 (m, 8H)δ 7.1-7.5 (m, 8H)
-CHOHδ 5.8 (s, 1H)δ 5.8 (s, 1H)δ 5.8 (s, 1H)δ 5.8 (s, 1H)
IR (cm⁻¹)
O-H stretch3200-3600 (broad)3200-3600 (broad)3200-3600 (broad)3200-3600 (broad)
Ar C-H stretch3020-30803020-30803020-30803020-3080
C-Br stretchN/A~550-650N/A~550-650
C-F stretchN/AN/A~1100-1250~1100-1250
MS (m/z)
M⁺184262/264 (1:1 ratio)220280/282 (1:1 ratio)
Key Fragments167, 105183/185, 105203, 123201/203, 105

Hypothesized Spectroscopic Data for (3-Bromo-5-fluorophenyl)(phenyl)methanol

  • ¹H NMR: The aromatic region would be more complex due to the substitution pattern. The protons on the unsubstituted phenyl ring would likely appear as a multiplet around δ 7.3-7.4. The three protons on the substituted ring would appear as distinct multiplets, with their chemical shifts influenced by the deshielding effects of the bromine and fluorine atoms.

  • ¹³C NMR: The spectrum would show 12 distinct aromatic carbon signals due to the lack of symmetry. The carbon attached to the bromine would be shifted to a lower field (around δ 122 ppm), and the carbon attached to the fluorine would show a large C-F coupling constant.

  • IR Spectroscopy: In addition to the characteristic alcohol and aromatic absorptions, the spectrum would feature a C-Br stretching vibration in the fingerprint region (around 550-650 cm⁻¹) and a strong C-F stretching band (around 1100-1250 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 280 and 282.[9][10]

Experimental Protocols

A robust and reproducible synthesis is critical for obtaining high-purity compounds for biological evaluation. The most common and reliable method for the synthesis of unsymmetrical diarylmethanols is the Grignard reaction.

General Protocol for the Synthesis of Substituted Diarylmethanols via Grignard Reaction

This protocol describes the synthesis of (3-Bromo-5-fluorophenyl)(phenyl)methanol as an example. The same methodology can be adapted for other analogs by selecting the appropriate starting materials.

Materials:

  • 1-Bromo-3-fluoro-5-iodobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.

  • Dissolve 1-bromo-3-fluoro-5-iodobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the solution to the magnesium turnings. If the reaction does not start, gentle heating may be required.

  • Once the reaction initiates (as evidenced by bubbling and a cloudy appearance), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath.

  • Dissolve benzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and concentrate to yield the pure diarylmethanol.

Visualized Workflows

Synthesis Workflow Diagram

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification ArylHalide 1-Bromo-3-fluoro-5-iodobenzene Grignard (3-Bromo-5-fluorophenyl)magnesium iodide ArylHalide->Grignard Anhydrous Ether Mg Magnesium Turnings Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Aldehyde Benzaldehyde Aldehyde->Intermediate Quench Quench (aq. NH4Cl) Intermediate->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct (3-Bromo-5-fluorophenyl)(phenyl)methanol Purification->FinalProduct

Caption: Synthetic workflow for diarylmethanols via Grignard reaction.

Decision-Making Guide for Analog Selection

AnalogSelection Start Start: Need for a Diarylmethanol Analog Q1 Primary Goal? Start->Q1 A1_Metabolic Increase Metabolic Stability? Q1->A1_Metabolic Metabolic Stability A1_Lipophilicity Increase Lipophilicity/Potency? Q1->A1_Lipophilicity Lipophilicity A1_Binding Introduce Halogen Bonding? Q1->A1_Binding Binding Interactions S1_Fluoro Consider Fluorine Substitution (e.g., -F, -CF3) A1_Metabolic->S1_Fluoro A1_Lipophilicity->S1_Fluoro S1_Bromo Consider Bromine Substitution (e.g., -Br) A1_Lipophilicity->S1_Bromo A1_Binding->S1_Bromo S1_Both Consider Combined Bromo/Fluoro Substitution A1_Binding->S1_Both End Synthesize and Characterize Selected Analog S1_Fluoro->End S1_Bromo->End S1_Both->End

Sources

Validation

Comparative Solid-State Analysis: Halogenated Benzhydrol Derivatives vs. Unsubstituted Scaffolds

Executive Summary & Strategic Context Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists. The benzhydrol (diphenylmethanol) scaffold is a ubiquity in pharmaceutical architecture, serving as the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.

The benzhydrol (diphenylmethanol) scaffold is a ubiquity in pharmaceutical architecture, serving as the pharmacophore for antihistamines (e.g., diphenhydramine) and a key intermediate for agrochemicals. However, the unsubstituted parent compound often suffers from suboptimal solid-state properties, including lower melting points and limited lipophilicity, which can hamper bioavailability and formulation stability.

This guide compares halogenated benzhydrol derivatives (specifically 4-chloro- and 4-bromobenzhydrol) against the unsubstituted parent. The core differentiator is the introduction of Halogen Bonding (XB) —a highly directional non-covalent interaction that competes with and complements the native Hydrogen Bonding (HB) network. This guide details how leveraging the "sigma-hole" effect in halogenated derivatives can engineer crystal lattices with higher density, altered solubility profiles, and enhanced thermal stability.

The Structural Differentiator: The Sigma-Hole

To understand the performance shift between benzhydrol and its halogenated analogs, one must move beyond steric effects and analyze the electrostatic potential surfaces.

  • Unsubstituted Benzhydrol: Packing is dominated exclusively by O-H···O hydrogen bonds. These form strong, but often limited, interaction vectors, leading to lower packing efficiency.

  • Fluorinated Derivatives (4-F): Fluorine is highly electronegative with negligible polarizability. It rarely forms halogen bonds. The crystal packing largely mimics the parent, often resulting in isomorphism or minor perturbations.

  • Chlorinated/Brominated Derivatives (4-Cl/4-Br): These atoms exhibit the Sigma-Hole (

    
    -hole)  effect—a region of positive electrostatic potential on the extension of the C-X bond vector.[1]
    
    • Mechanism:[2][3][4] The

      
      -hole acts as a Lewis acid, interacting with electron-rich Lewis bases (like the hydroxyl oxygen or 
      
      
      
      -systems of adjacent rings).
    • Result: This introduces a secondary "gluing" force (C-X···O or C-X···

      
      ) that increases lattice energy and density compared to the H-bond-only parent.
      

Comparative Performance Analysis

The following table synthesizes crystallographic and physicochemical trends, comparing the unsubstituted scaffold with its halogenated counterparts.

Table 1: Solid-State Metrics & Interaction Profiles
FeatureBenzhydrol (Parent) 4-Fluorobenzhydrol 4-Chlorobenzhydrol 4-Bromobenzhydrol
Primary Synthon O-H···O (Strong H-bond)O-H···O (Strong H-bond)Competitive: O-H···O & C-Cl···

/O
Competitive: O-H···O & C-Br···O
Crystal Density Low (~1.15 - 1.20 g/cm³)ModerateHigh (>1.30 g/cm³)Very High (>1.50 g/cm³)
Lattice Stability ModerateModerateHigh (Cooperativity of HB + XB)High (Strong XB contribution)
Solubility (Lipophilicity) LogP ~ 2.6LogP ~ 2.8LogP ~ 3.2 (Enhanced membrane permeability)LogP ~ 3.5
Melting Point Trend Baseline (65-67 °C)Similar/Slightly LowerElevated (58-62 °C)*Elevated/Variable**
Key Advantage Baseline ReferenceMetabolic StabilityLattice Engineering Sweet Spot High Density/Heavy Atom Phasing

*Note: Melting points can vary by polymorph; however, lattice energy calculations generally show increased stabilization energy per molecule in Cl/Br derivatives due to dispersion forces.

Experimental Protocols

Protocol A: Synthesis of 4-Chlorobenzhydrol

Objective: High-yield synthesis suitable for single-crystal growth. Reaction Type: Nucleophilic addition (Reduction).

Reagents:

  • 4-Chlorobenzophenone (10 mmol)

  • Sodium Borohydride (

    
    , 15 mmol)
    
  • Methanol (anhydrous, 30 mL)

  • HCl (1M)[5]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-chlorobenzophenone in 30 mL of methanol. Stir at Room Temperature (RT) until clear.

  • Reduction: Cool the solution to 0°C (ice bath). Add

    
     portion-wise over 10 minutes to prevent thermal runaway. Causality: Controlled addition prevents side reactions and ensures enantiomeric consistency if using chiral catalysts (though this protocol is racemic).
    
  • Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Quenching: Carefully add 10 mL of water, then neutralize with 1M HCl until pH ~7.

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/Ethanol to obtain white needles.
    
Protocol B: Crystallization for X-Ray Diffraction (XRD)

Objective: Grow single crystals suitable for determining the halogen bonding network.

  • Solvent Selection: Prepare a supersaturated solution of the purified 4-chlorobenzhydrol in a 1:1 mixture of Dichloromethane (DCM) and Hexane .

    • Why DCM? Good solubility for the aromatic system.

    • Why Hexane? Acts as an antisolvent to slow down nucleation.

  • Vapor Diffusion Method: Place the solution in a small inner vial. Place this vial inside a larger jar containing pure Hexane. Cap the large jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment for 3-7 days.

    • Mechanism:[2][3][4] Hexane vapor slowly diffuses into the DCM solution, gradually increasing supersaturation. This promotes the growth of few, high-quality crystals rather than rapid precipitation.

  • Harvesting: Select block-like crystals (avoid needles if possible, as they often exhibit disorder) and mount on a glass fiber using Paratone oil for cryogenic data collection (100 K).

Structural Logic & Signaling Diagrams

Diagram 1: Experimental Workflow (Synthesis to Structure)

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 Analysis Phase Start 4-Chlorobenzophenone Reagent NaBH4 / MeOH (Reduction) Start->Reagent Product 4-Chlorobenzhydrol (Crude) Reagent->Product Purify Recrystallization (Hexane/EtOH) Product->Purify Grow Vapor Diffusion (DCM/Hexane) Purify->Grow Crystal Single Crystal Harvest Grow->Crystal XRD X-Ray Diffraction (Mo K-alpha) Crystal->XRD Solve Structure Solution (SHELXT) XRD->Solve

Caption: Workflow for the synthesis, purification, and structural determination of halogenated benzhydrols.

Diagram 2: Competitive Interaction Topology (The "Why" it works)

This diagram visualizes the competition between the Hydrogen Bond (HB) and Halogen Bond (XB) that dictates the crystal lattice stability.

Interactions Cl_Atom Cl Atom (Sigma Hole Donor) OH_Group Hydroxyl Group (-OH) Cl_Atom->OH_Group Halogen Bond (C-Cl...O) Pi_System Aromatic Ring (Pi System) Cl_Atom->Pi_System Weak Interaction (C-Cl...Pi) Lattice Crystal Lattice Stability Cl_Atom->Lattice Increased Density OH_Group->OH_Group Classical H-Bond (O-H...O) OH_Group->Lattice

Caption: Interaction topology showing the dual contribution of Hydrogen Bonding (HB) and Halogen Bonding (XB) to lattice stability.

References

  • BenchChem. "Asymmetric Synthesis of Levo-4-chlorobenzhydrol: Application Notes and Protocols." BenchChem Application Notes, 2025.

  • Yadav, J. S., et al. "Rapid and Efficient Protocol for the Synthesis of 4-Chlorotetrahydropyrans Using Niobium(V) Chloride."[2] Synthesis, 2004, 2711-2715.[2]

  • Brammer, L., et al. "Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ-hole interactions."[6] Acta Crystallographica Section B, 2023.

  • Resnati, G., et al. "Halogen bonding: the sigma-hole." Proceedings of Modeling interactions in biomolecules II, 2007.

  • Aakeröy, C. B., et al. "A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems." IUCrJ, 2014.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (3-Bromo-5-fluorophenyl)(phenyl)methanol

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of (3-Bromo-5-fluorophenyl)(phenyl)methanol, a halogenated aromatic alcohol. The procedures outlined herein are synthesized from regulatory mandates and established best practices to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

(3-Bromo-5-fluorophenyl)(phenyl)methanol is an organic compound with the molecular formula C₁₃H₁₀BrFO.[1][2] It is described as a colorless to yellow liquid or semi-solid.[2] Based on data for similar halogenated compounds, it should be regarded as irritating to the eyes, respiratory system, and skin.[1]

Table 1: Physicochemical Properties and Hazard Summary

PropertyValueSource
Molecular Formula C₁₃H₁₀BrFO[1][2]
Appearance Colorless to Yellow Liquid or Semi-Solid[2]
Hazards Irritating to eyes, respiratory system, and skin.[1]
Hazard Statements (Inferred) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][3]
Precautionary Statements (Inferred) P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

The presence of bromine and fluorine substituents on the aromatic rings classifies this compound as a halogenated organic compound (HOC).[4] This is a critical designation, as HOCs are subject to specific and stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (3-Bromo-5-fluorophenyl)(phenyl)methanol is a multi-step process that begins at the point of generation.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Facility Facility Level Management cluster_Disposal Final Disposition A Waste Generation B Hazardous Waste Determination A->B C Select Appropriate Waste Container B->C Is Hazardous D Properly Label Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Transfer to Central Accumulation Area (CAA) E->F G Arrange for Licensed Hazardous Waste Transporter F->G H Transport to a RCRA-Permitted TSDF G->H I Incineration (Preferred Method) H->I

Caption: A procedural flowchart for the safe disposal of (3-Bromo-5-fluorophenyl)(phenyl)methanol.

Step 1: Hazardous Waste Determination

The first and most critical step is to determine if the waste is hazardous. Under RCRA, a waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[6]

  • Listed Wastes: Spent solvents containing halogenated compounds are often classified as "F-listed" hazardous wastes.[7][8] For example, spent solvent mixtures containing more than 10% total of certain halogenated solvents are designated with the waste code F002.[9] If (3-Bromo-5-fluorophenyl)(phenyl)methanol is used as a solvent and becomes spent, it would likely fall under this category.

  • Characteristic Wastes: Even if not used as a solvent, the waste must be evaluated for hazardous characteristics. While specific toxicity data for this compound is not available, its structure as a halogenated aromatic compound suggests it could be considered toxic.

  • Unused Product: If you are disposing of unused (3-Bromo-5-fluorophenyl)(phenyl)methanol, it may be classified as a "U-listed" or "P-listed" hazardous waste if its generic name appears on these lists.[10] While this specific compound is not currently listed, it is prudent to manage it as a hazardous waste due to its chemical nature.

Causality: The determination of whether a waste is hazardous dictates the entire subsequent management and disposal process. Misclassification can lead to significant regulatory penalties and environmental harm.

Step 2: Waste Container Selection and Labeling

Once determined to be hazardous, the waste must be collected in an appropriate container.

  • Container Selection: The container must be compatible with the chemical waste.[6] For halogenated organic compounds, glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid using metal cans for accumulating halogenated solvents, as they can degrade to form acids that corrode the metal.[3] The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[11]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "(3-Bromo-5-fluorophenyl)(phenyl)methanol," and a clear indication of the hazards (e.g., "Irritant," "Toxic").[12] The date on which waste was first added to the container must also be clearly marked.

Trustworthiness: Proper container selection and labeling are self-validating systems that prevent accidental mixing of incompatible wastes and ensure that all personnel are aware of the container's contents and associated hazards.

Step 3: Storage in a Satellite Accumulation Area (SAA)

In the laboratory, hazardous waste should be stored in a designated Satellite Accumulation Area (SAA).[13]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13]

  • Quantity Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[13]

  • Segregation: Store the container of (3-Bromo-5-fluorophenyl)(phenyl)methanol waste segregated from incompatible materials, particularly strong oxidizing agents.[14] It is also best practice to segregate halogenated organic waste from non-halogenated waste streams to reduce disposal costs.[8][15]

Expertise: Segregating waste streams is not only a safety measure but also a cost-saving one. The disposal of mixed halogenated and non-halogenated waste is typically more expensive as the entire volume must be treated as halogenated waste.[11]

Step 4: Transfer and Final Disposal

Once the SAA quantity limits are approached or the container is full, it must be moved to a Central Accumulation Area (CAA) for the facility, and arrangements must be made for its disposal.

  • Transportation: The transportation of hazardous waste from your facility must be conducted by a licensed hazardous waste transporter.[11]

  • Treatment, Storage, and Disposal Facility (TSDF): The waste must be sent to a RCRA-permitted Treatment, Storage, and Disposal Facility.[11]

  • Disposal Method: Due to the presence of bromine and fluorine, (3-Bromo-5-fluorophenyl)(phenyl)methanol is subject to Land Disposal Restrictions (LDRs) for halogenated organic compounds.[4][16] Therefore, direct landfilling is prohibited. The preferred and most effective disposal method for halogenated organic waste is incineration at a high-temperature hazardous waste incinerator.[17] These facilities are equipped with advanced air pollution control systems to scrub acidic gases (such as hydrogen bromide and hydrogen fluoride) that are produced during combustion.[18][19]

Authoritative Grounding: The prohibition of land disposal for HOCs is a key provision of RCRA, designed to prevent the long-term contamination of soil and groundwater.[5][16]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of significant vapor exposure, a respirator may be necessary.

  • Containment: For small spills, contain the material using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (such as ethanol), followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Causality: A well-rehearsed spill response plan is crucial to mitigate the immediate hazards of exposure and to prevent the spread of contamination.

Conclusion

The responsible management of chemical waste, such as (3-Bromo-5-fluorophenyl)(phenyl)methanol, is a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the procedural guidelines outlined in this document, researchers can ensure that they are not only compliant with regulations but are also actively contributing to a safer research community. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • (3-bromo-5-fluorophenyl)methanol - ChemBK. (2024, April 9). Retrieved from [Link]

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